mCMQ069
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C22H21F4N5O |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
2-amino-1-[3-(4-fluoroanilino)-8,8-dimethyl-2-(3,4,5-trifluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazin-7-yl]ethanone |
InChI |
InChI=1S/C22H21F4N5O/c1-22(2)21-29-19(12-9-15(24)18(26)16(25)10-12)20(28-14-5-3-13(23)4-6-14)30(21)7-8-31(22)17(32)11-27/h3-6,9-10,28H,7-8,11,27H2,1-2H3 |
InChIキー |
ZYNUUHMINGBXPO-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Potent Antimalarial Action of mCMQ069: A Technical Guide
For Immediate Release
A deep dive into the novel antimalarial candidate mCMQ069 reveals a mechanism targeting the parasite's secretory pathway, demonstrating broad efficacy against multiple life stages of Plasmodium parasites. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its mechanism of action, supported by quantitative data, experimental protocols, and detailed pathway visualizations.
This compound, a next-generation antimalarial compound, has emerged as a promising candidate for both single-dose treatment and long-term chemoprevention of malaria.[1][2][3][4][5][6] As a highly fluorinated analog of KAF156 (also known as Ganaplacide), this compound is presumed to share its predecessor's novel mechanism of action, which distinguishes it from currently available antimalarial drugs.[1][2] Studies have confirmed that the mode, frequency, and degree of resistance are phenocopied between the two compounds.[1][2] This guide synthesizes the current understanding of this compound's activity, offering a valuable resource for the ongoing efforts to combat malaria.
Core Mechanism of Action: Disruption of the Plasmodium Secretory Pathway
While the precise molecular target of the imidazolopiperazine class, to which this compound and KAF156 belong, is still under investigation, a growing body of evidence points to the disruption of the Plasmodium falciparum intracellular secretory pathway. This multifaceted mechanism involves the inhibition of protein trafficking, the blockage of new permeation pathways essential for nutrient uptake, and the induction of endoplasmic reticulum (ER) stress, leading to ER expansion.
Recent studies have implicated SEY1, a dynamin-like GTPase crucial for the homotypic fusion of ER membranes, as a potential target. By interfering with this vital process, this compound likely compromises the parasite's ability to synthesize and transport proteins, ultimately leading to cell death. This novel mechanism is consistent with the compound's broad pan-activity against various stages of the parasite's life cycle.
Resistance to this class of compounds has been associated with mutations in several genes, including the P. falciparum cyclic amine resistance locus (PfCARL), a UDP-galactose transporter, and an acetyl-CoA transporter. However, these are not thought to be the primary targets but rather mediators of resistance.
Quantitative Data Summary
This compound demonstrates potent activity against multiple Plasmodium species and strains, including those resistant to current antimalarial drugs. Its improved pharmacokinetic profile suggests the potential for a single-dose cure and extended chemoprevention.
Table 1: In Vitro Potency of this compound against Plasmodium Species
| Species/Strain | Assay Type | EC₅₀ (nM) | Notes |
| P. falciparum NF54 (asexual) | ³H-hypoxanthine incorporation | 5.6 ± 2.1 (n=8) | Mean value against lab-adapted strains.[1][2] |
| P. falciparum | 72h SYBR Green proliferation | Single-digit nanomolar | Comparable values to other assays.[1] |
| P. falciparum (luciferase) | 48h viability assay | Single-digit nanomolar | Comparable values to other assays.[1] |
| P. vivax (asexual blood-stage) | Not specified | More active than against P. falciparum | Suggested by comparative data.[1][2] |
| P. ovale (clinical isolates) | Not specified | ~0.2 - 8.1 | [1][2] |
| P. malariae (clinical isolates) | Not specified | ~1.96 - 6.6 | [1][2] |
| P. berghei (liver-stage surrogate) | Not specified | 5 | [1][2] |
| P. falciparum NF54 (liver-stage) | Not specified | 8 | [1] |
Table 2: Predicted Human Pharmacokinetic and Dosing Parameters for this compound
| Parameter | Predicted Value | Method |
| Single Oral Dose (Treatment) | ~40 - 106 mg | IVIVE |
| Single Oral Dose (28-day Chemoprevention) | ~96 - 216 mg | IVIVE |
| Human Clearance (CL) | 0.31 mL/min/kg | - |
| Volume of Distribution (Vₛₛ) | 6.8 L/kg | - |
| Half-life (t₁/₂) | > 200 h | - |
Table 3: Comparative Efficacy of this compound vs. KAF156
| Parameter | Improvement Factor |
| Unbound Minimum Parasiticidal Concentration (MPC) | ~18x |
| Predicted Human Clearance | ~10x |
Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the activity of this compound.
In Vitro Asexual Blood-Stage Activity Assays
-
³H-Hypoxanthine Incorporation Assay: Plasmodium falciparum cultures are incubated with serial dilutions of this compound for a specified period. ³H-hypoxanthine is then added as a marker for nucleic acid synthesis. The level of incorporated radioactivity is measured to determine the extent of parasite proliferation inhibition and calculate the EC₅₀ value.
-
SYBR Green I-Based Fluorescence Assay: This assay relies on the fluorescent dye SYBR Green I, which binds to DNA. Parasite cultures are treated with this compound, and after incubation, a lysis buffer containing SYBR Green I is added. The fluorescence intensity, proportional to the amount of parasitic DNA, is measured to assess parasite growth inhibition.
-
Luciferase-Based Viability Assay: This method is used for luciferase-expressing P. falciparum strains. Following incubation with this compound, a substrate for luciferase is added. The resulting luminescence, which correlates with parasite viability, is quantified to determine the compound's potency.
In Vivo Efficacy Model
-
Humanized Severe Combined Immunodeficient (SCID) Mouse Model: NSG (NOD scid gamma) mice are engrafted with human erythrocytes to support the growth of P. falciparum. These humanized mice are then infected with the parasite. A single oral dose of this compound is administered, and the effect on blood parasitemia is monitored over time (e.g., up to 20 days post-treatment) to evaluate in vivo efficacy.
Conclusion
This compound represents a significant advancement in the pipeline of next-generation antimalarials. Its novel mechanism of action, targeting the Plasmodium secretory pathway, provides a powerful tool against drug-resistant strains. The compound's potent, pan-stage activity and favorable pharmacokinetic profile underscore its potential to be developed into a single-dose cure and a long-acting prophylactic agent. Further research to precisely identify the molecular target within the secretory pathway will be crucial for optimizing this promising class of antimalarials and staying ahead of drug resistance.
References
- 1. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 2. Ganaplacide - Wikipedia [en.wikipedia.org]
- 3. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. novartis.com [novartis.com]
mCMQ069: A Technical Guide to a Next-Generation Antimalarial Candidate
For Researchers, Scientists, and Drug Development Professionals
Abstract
mCMQ069 is a novel, next-generation antimalarial candidate developed from the imidazolopiperazine class of compounds. It is a derivative of the clinical candidate KAF156 (ganaplacide) and has been optimized for an improved pharmacological profile, with the potential for a single-dose cure and a 28-day chemopreventive regimen. This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data in a structured format and detailing the experimental methodologies used in its evaluation.
Introduction
Malaria remains a significant global health challenge, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the development of novel therapeutics with new mechanisms of action.[1] The imidazolopiperazine class of compounds represents a promising new frontier in antimalarial drug discovery. This compound, a highly optimized analog of KAF156, has demonstrated superior potency and pharmacokinetic properties in preclinical studies, positioning it as a potential breakthrough in malaria treatment and prevention.[2][3][4] This guide serves as a technical resource for researchers and drug development professionals interested in the scientific foundation of this compound.
Discovery and Optimization
The discovery of this compound was the result of a targeted medicinal chemistry effort to improve upon the properties of KAF156.[5] The development process focused on enhancing the unbound minimum parasiticidal concentration (MPC) and reducing the predicted human clearance rate to achieve a long-lasting therapeutic effect from a single oral dose.[2][3][4]
Lead Optimization Workflow
The iterative process of optimizing KAF156 to yield this compound involved cycles of chemical synthesis, in vitro screening, and in vivo pharmacokinetic and efficacy testing. This workflow aimed to systematically address potential liabilities while enhancing desired properties.
Mechanism of Action
While the precise molecular target of this compound and its parent compound, KAF156, is still under investigation, it is known to have a novel mechanism of action distinct from currently used antimalarials.[4] Resistance to this class of compounds has been linked to mutations in several genes, suggesting a complex mode of action that may involve multiple cellular processes.
Postulated Signaling Pathway
Based on resistance studies of KAF156, the mechanism of action of this compound is thought to involve the disruption of essential parasite functions. Mutations conferring resistance have been identified in the P. falciparum cyclic amine resistance locus (PfCARL), as well as in a UDP-galactose transporter and an acetyl-CoA transporter.[6] More recent evidence points towards an effect on the parasite's internal protein secretory pathway, potentially through interaction with the dynamin-like GTPase SEY1, which is involved in the fusion of endoplasmic reticulum membranes.[7]
Preclinical Data
The preclinical evaluation of this compound has demonstrated its potent antimalarial activity across various Plasmodium species and life cycle stages, as well as a favorable safety and pharmacokinetic profile.
In Vitro Potency and Selectivity
This compound exhibits single-digit nanomolar potency against asexual blood stages of multiple P. falciparum strains, including those resistant to current antimalarials.[8] It is also active against liver-stage parasites and gametocytes, indicating its potential for both treatment and transmission blocking.[1][8]
| Parameter | Value | Cell Line / Strain |
| Asexual Blood Stage EC50 | 5.6 ± 2.1 nM | P. falciparum NF54 |
| Liver Stage EC50 | 5 nM | P. bergheri |
| Male Gamete Formation EC50 | 3 nM | P. falciparum |
| Female Gamete Formation EC50 | 8 nM | P. falciparum |
| Cytotoxicity CC50 | 3-4 µM | HEK293T, HepG2 |
In Vivo Efficacy
In a murine model of malaria, this compound demonstrated potent in vivo efficacy, with a calculated ED90 of 7.0 mg/kg.[7] A single oral dose of 25 mg/kg resulted in a greater than 2-log reduction in parasitemia.[7]
| Parameter | Value | Species |
| ED90 | 7.0 mg/kg | Mouse |
Pharmacokinetic Properties
Pharmacokinetic studies in multiple species have shown that this compound possesses favorable properties for a long-acting oral therapeutic.
| Parameter | Value (Mouse) | Value (Rat) | Value (Dog) |
| Oral Bioavailability | >50% | >50% | >50% |
| Half-life (t1/2) | ~10 h | ~15 h | ~20 h |
| Clearance | Low | Low | Low |
Human Dose Prediction
Based on its preclinical profile, the predicted human oral dose for this compound for a single-dose cure is in the range of 40-106 mg.[2][3][4] For a 28-day chemopreventive regimen, the predicted dose is 96-216 mg.[2][3][4]
Experimental Protocols
The following are detailed methodologies for key experiments conducted in the evaluation of this compound.
In Vitro Asexual Blood Stage Activity Assay (3H-Hypoxanthine Incorporation)
-
Parasite Culture: P. falciparum strains are maintained in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 2 mM L-glutamine.
-
Assay Setup: Asynchronous parasite cultures are diluted to 0.5% parasitemia and 1% hematocrit. 200 µL of the culture is added to 96-well plates containing serial dilutions of this compound.
-
Drug Incubation: Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Radiolabeling: 0.5 µCi of 3H-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The plates are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
Data Analysis: EC50 values are calculated by fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vivo Efficacy in a Murine Malaria Model
-
Animal Model: Female Swiss Webster mice are infected intravenously with P. berghei.
-
Drug Administration: this compound is formulated in a suitable vehicle (e.g., 10% DMSO, 90% corn oil) and administered orally by gavage as a single dose 24 hours post-infection.
-
Parasitemia Monitoring: Thin blood smears are prepared from tail blood at various time points post-treatment, stained with Giemsa, and parasitemia is determined by light microscopy.
-
Data Analysis: The percent reduction in parasitemia compared to the vehicle-treated control group is calculated. The ED90 is determined by dose-response analysis.
Pharmacokinetic Study
-
Animal Groups: Male Sprague-Dawley rats are divided into intravenous (IV) and oral (PO) dosing groups.
-
Drug Administration: For the IV group, this compound is administered as a single bolus dose into the tail vein. For the PO group, the compound is administered by oral gavage.
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points into EDTA-containing tubes.
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2, bioavailability) are calculated using non-compartmental analysis software.
Conclusion
This compound is a promising next-generation antimalarial candidate with a novel mechanism of action and a preclinical profile that supports its potential as a single-dose cure and a long-acting prophylactic agent.[2][3][4] The data presented in this technical guide highlight its potent activity, favorable pharmacokinetic properties, and a clear path toward further clinical development. Continued investigation into its precise molecular target and its performance in clinical trials will be crucial in realizing its potential to contribute significantly to the global effort of malaria eradication.
References
- 1. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 2. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
The Molecular Target of mCMQ069: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
mCMQ069 is a next-generation antimalarial candidate, developed as a more potent analog of KAF156 (ganaplacide). It is presumed to share the same mechanism of action as its predecessor. While the definitive molecular target of this compound and KAF156 remains a subject of ongoing investigation, a substantial body of evidence points towards the disruption of the parasite's secretory pathway as its primary mode of action. Resistance to this class of compounds is unequivocally linked to mutations in the Plasmodium falciparum cyclic amine resistance locus (PfCARL), a protein resident in the cis-Golgi apparatus. However, PfCARL is not considered the direct drug target but rather a key player in a multidrug resistance mechanism. Recent studies have identified the dynamin-like GTPase SEY1 as a potential direct target, whose inhibition leads to defects in the endoplasmic reticulum (ER) and Golgi morphology. This guide provides a comprehensive overview of the current understanding of the molecular target and mechanism of action of this compound.
The Role of Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL)
PfCARL is a large, multi-transmembrane domain protein localized to the cis-Golgi apparatus of Plasmodium falciparum. While initial hypotheses considered PfCARL as the direct target of imidazolopiperazines like KAF156, subsequent research has demonstrated that it functions as a multidrug resistance protein. Mutations in PfCARL confer resistance not only to imidazolopiperazines but also to structurally distinct compounds, suggesting a role in modulating the parasite's susceptibility to various xenobiotics rather than being the primary target itself.
PfCARL and Drug Resistance
In vitro selection studies consistently identify single nucleotide polymorphisms (SNPs) in the pfcarl gene in parasite lines resistant to KAF156 and its analogs. These mutations are often located in or near the predicted transmembrane domains of the protein. The resulting amino acid substitutions are believed to alter the structure or function of PfCARL, thereby reducing the efficacy of the drug.
Quantitative Analysis of KAF156 Resistance in PfCARL Mutants
The following table summarizes the 50% inhibitory concentrations (IC50) of KAF156 and its analog GNF179 against wild-type and various PfCARL mutant P. falciparum strains. The data clearly demonstrates a significant increase in the IC50 values, indicating a decreased susceptibility of the mutant parasites to the drugs.
| Parasite Strain | PfCARL Mutation | Compound | IC50 (nM) [Wild-Type] | IC50 (nM) [Mutant] | Fold Resistance |
| Dd2 | P822L | KAF156 | ~6-17 | >100 | >6-16 |
| Dd2 | S1076I | KAF156 | ~6-17 | >200 | >12-33 |
| NF54 | L830V | GNF179 | ~5.5 | ~150 | ~27 |
| NF54 | S1076N | GNF179 | ~5.5 | ~300 | ~55 |
| NF54 | S1076I | GNF179 | ~5.5 | ~800 | ~145 |
| NF54 | V1103L | GNF179 | ~5.5 | ~250 | ~45 |
| NF54 | I1139K | GNF179 | ~5.5 | ~1400 | ~255 |
Note: IC50 values can vary between studies and parasite strains. The values presented are approximations based on published data.
Proposed Mechanism of Action: Disruption of the Secretory Pathway
The current leading hypothesis for the mechanism of action of this compound/KAF156 is the disruption of the parasite's protein and lipid trafficking pathways, with a particular impact on the endoplasmic reticulum and Golgi apparatus.
Cellular Effects of KAF156 Treatment
Treatment of P. falciparum with KAF156 or its analogs has been shown to induce significant morphological changes in the parasite's secretory organelles. These changes include:
-
Expansion of the Endoplasmic Reticulum: A noticeable swelling and altered structure of the ER.
-
Golgi Apparatus Defects: Disruption of the normal cisternal stacking and morphology of the Golgi complex.
These observations suggest that the drug interferes with the transport of proteins and lipids between the ER and Golgi, and potentially further along the secretory pathway.
SEY1: A Potential Direct Molecular Target
Recent evidence has implicated a dynamin-like GTPase, SEY1, as a potential direct target of the imidazolopiperazine class of antimalarials. SEY1 is known to be involved in shaping the architecture of the endoplasmic reticulum. It is proposed that inhibition of SEY1's GTPase activity by this compound/KAF156 leads to the observed defects in the ER and Golgi, ultimately disrupting essential cellular processes and leading to parasite death.
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound/KAF156.
Experimental Protocols
In Vitro Selection of KAF156-Resistant P. falciparum
This protocol describes the method for generating parasite lines with reduced susceptibility to KAF156.
Materials:
-
P. falciparum culture (e.g., Dd2 or 3D7 strain)
-
Complete culture medium (RPMI-1640 with appropriate supplements)
-
Human erythrocytes
-
KAF156 stock solution in DMSO
-
Incubator with gas mixture (5% CO2, 5% O2, 90% N2)
-
Microscopy equipment for parasitemia determination
Procedure:
-
Initiate multiple independent cultures of P. falciparum at a starting parasitemia of 0.5-1%.
-
Apply continuous drug pressure by adding KAF156 to the culture medium at a concentration equivalent to the IC50 or IC90 of the parent strain.
-
Monitor parasitemia daily by Giemsa-stained blood smears.
-
Maintain the cultures by providing fresh medium and erythrocytes as needed.
-
If parasites recrudesce (i.e., parasitemia begins to increase despite the presence of the drug), gradually increase the concentration of KAF156 in a stepwise manner.
-
Continue this process for several months until a parasite line is established that can consistently grow in the presence of a significantly higher concentration of KAF156 compared to the parent strain.
-
Clone the resistant parasite line by limiting dilution to ensure a genetically homogenous population.
-
Sequence the pfcarl gene from the resistant clones to identify mutations.
SYBR Green I-Based IC50 Determination Assay
This assay is used to quantify the in vitro susceptibility of P. falciparum to antimalarial compounds.
Materials:
-
Synchronized ring-stage P. falciparum culture
-
Complete culture medium
-
Human erythrocytes
-
Serial dilutions of this compound/KAF156 and control drugs
-
96-well black, clear-bottom microplates
-
SYBR Green I lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with SYBR Green I dye)
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate.
-
Add synchronized ring-stage parasites (final parasitemia ~0.5%, final hematocrit ~2%) to each well.
-
Include control wells with parasites but no drug (positive control) and uninfected erythrocytes (negative control).
-
Incubate the plate for 72 hours under standard culture conditions.
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for at least 1 hour.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.
Immunolocalization of PfCARL
This protocol outlines the general steps for determining the subcellular localization of the PfCARL protein.
Materials:
-
P. falciparum-infected erythrocytes
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde, 0.0075% glutaraldehyde (B144438) in PBS)
-
Permeabilizing solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (anti-PfCARL)
-
Secondary antibody conjugated to a fluorophore
-
Nuclear stain (e.g., DAPI)
-
Microscopy slides and coverslips
-
Fluorescence microscope
Procedure:
-
Fix the infected erythrocytes with the fixative solution.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding sites with blocking buffer.
-
Incubate with the primary antibody specific for PfCARL.
-
Wash to remove unbound primary antibody.
-
Incubate with the fluorescently labeled secondary antibody.
-
Wash to remove unbound secondary antibody.
-
Stain the parasite nuclei with DAPI.
-
Mount the sample on a microscope slide and visualize using a fluorescence microscope. Co-localization with known markers for the Golgi apparatus (e.g., ERD2) can confirm its subcellular location.
Experimental Workflow and Logical Relationships
Caption: Logical workflow for investigating the molecular target of this compound.
Conclusion
The molecular target of this compound, while not definitively confirmed, is strongly indicated to be a component of the Plasmodium falciparum secretory pathway, with the dynamin-like GTPase SEY1 emerging as a promising candidate. The consistent association of resistance with mutations in the cis-Golgi protein PfCARL underscores the critical role of this pathway in the drug's mechanism of action. Further research is necessary to fully elucidate the precise molecular interactions and the complete cascade of events leading to parasite death. This knowledge will be invaluable for the future development of antimalarial drugs that can overcome existing and emerging resistance mechanisms.
mCMQ069: A Technical Guide to its Structure-Activity Relationship and Antimalarial Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
mCMQ069 is a novel antimalarial compound belonging to the imidazolopiperazine class, identified as a next-generation analog of KAF156 (Ganaplacide).[1] It exhibits potent, pan-lifecycle activity against Plasmodium parasites, including drug-resistant strains, making it a promising candidate for both treatment and chemoprevention of malaria.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental evaluation of this compound, intended to support further research and development efforts in the field of antimalarial drug discovery.
Structure-Activity Relationship (SAR)
The development of this compound was guided by optimizing the pharmacological properties of its predecessor, KAF156. The core imidazolopiperazine scaffold is essential for its antimalarial activity. SAR studies have focused on modifications at three key positions: the 2-aryl (Ar) ring, the southern aromatic ring, and the piperazine (B1678402) core.
Structurally, this compound is a more highly fluorinated analog of KAF156.[1] The key structural modification in this compound is the 3,4,5-trifluoro substitution on the 2-aryl ring, which has been shown to significantly improve in vitro clearance and in vivo performance compared to KAF156.[1]
Table 1: In Vitro Activity of this compound and Key Analogs against P. falciparum
| Compound | 2-Aryl Substitution | Pf NF54 EC50 (nM) a | Pf Dd2 EC50 (nM) b |
| This compound | 3,4,5-trifluoro | 5.6 ± 2.1 | - |
| KAF156 | 4-fluoro | ~6-17 | - |
| mCMX168 | - | 9.1 | - |
a Asexual blood stages, 3H-hypoxanthine incorporation assay.[1] b Data for specific analogs against Dd2 strain was not available in the provided search results.
Table 2: Pan-Lifecycle In Vitro Activity of this compound
| Parasite Stage/Species | Assay | EC50 (nM) |
| P. falciparum (NF54) Asexual Blood Stage | 3H-hypoxanthine incorporation | 5.6 ± 2.1[1] |
| P. falciparum (NF54) Liver Stage | - | 8[1] |
| P. berghei (murine surrogate) Liver Stage | - | 5[1] |
| P. vivax Asexual Blood Stage | - | More active than against P. falciparum[1] |
| P. ovale (clinical isolates) | - | ~0.2-8.1[1] |
| P. malariae (clinical isolates) | - | ~1.96-6.6[1] |
| P. falciparum Male Gametes | Dual Gamete Formation Assay (DGFA) | 3[1] |
| P. falciparum Female Gametes | Dual Gamete Formation Assay (DGFA) | 8[1] |
| Transmission (Indirect) | Standard Membrane Feeding Assay (SMFA) | 1.8[1] |
| Transmission (Direct) | Standard Membrane Feeding Assay (SMFA) | 300[1] |
Table 3: In Vitro Selectivity Profile of this compound
| Cell Line | Assay | CC50 (µM) | Selectivity Index (SI) c |
| HEK293T | Cytotoxicity Assay | 3-4[1] | >535 |
| HepG2 | Cytotoxicity Assay | 3-4[1] | >535 |
c Calculated as CC50 / Pf NF54 EC50 (using the lower end of the CC50 range and the mean EC50).
Mechanism of Action
The precise molecular target of this compound, like other imidazolopiperazines, is not yet fully elucidated. However, it is presumed to share the same mechanism of action as KAF156.[1] Evidence suggests that this class of compounds disrupts the parasite's intracellular secretory pathway, leading to endoplasmic reticulum (ER) stress and inhibiting protein trafficking.[2]
A potential target that has been identified is the Plasmodium falciparum protein SEY1, a dynamin-like GTPase involved in the homotypic fusion of ER membranes.[2] Inhibition of SEY1 by imidazolopiperazines could explain the observed ER morphology defects and disruption of the secretory pathway. Resistance to imidazolopiperazines has been linked to mutations in several genes, including the cyclic amine resistance locus (pfcarl), the acetyl-CoA transporter (pfact), and the UDP-galactose transporter (pfugt), which are thought to be involved in multidrug resistance mechanisms rather than being the primary drug targets.[3][4]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mutations in the Plasmodium falciparum Cyclic Amine Resistance Locus (PfCARL) Confer Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Foundational Differences Between mCMQ069 and KAF156: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of two novel antimalarial compounds, mCMQ069 and KAF156. Both belong to the imidazolopiperazine class and represent a significant advancement in the fight against malaria, particularly in the context of emerging drug resistance. This document outlines their shared mechanism of action, key foundational differences, comparative quantitative data, and the experimental protocols used for their evaluation.
Introduction and Core Foundational Differences
KAF156 (Ganaplacide), developed by Novartis, is a promising antimalarial candidate that has progressed to Phase 3 clinical trials. It exhibits activity against multiple life-cycle stages of the Plasmodium parasite, including drug-resistant strains.[1][2] Building on this scaffold, this compound was developed as a "next-generation" analog of KAF156.[3][4] Structurally, this compound is a more highly fluorinated version of KAF156, a modification that leads to significant improvements in its pharmacological profile.[3][5]
The core foundational differences stem from the enhanced properties of this compound, which was designed to overcome the limitations of KAF156, primarily the requirement for a multi-day treatment regimen.[3][4] The key advantages of this compound include a substantially improved unbound minimum parasiticidal concentration (MPC) by approximately 18-fold and a predicted human clearance that is improved by 10-fold compared to KAF156.[3][5][6] These enhancements give this compound the potential for a single-dose cure for malaria and a longer duration of chemoprevention, a significant advantage over the three-day treatment course being investigated for KAF156 in combination with lumefantrine.[3][4]
Mechanism of Action and Resistance
Both this compound and KAF156 share a novel mechanism of action, distinct from existing antimalarial therapies.[3][4] As imidazolopiperazines, they target the intracellular secretory pathway of the Plasmodium parasite. This leads to an expansion of the endoplasmic reticulum (ER) and inhibits protein trafficking, ultimately disrupting parasite development.
Resistance to both compounds is phenotypically similar and is associated with mutations in the P. falciparum cyclic amine resistance locus (PfCARL), UDP-galactose transporter (PfUGT), and acetyl-CoA transporter (PfACT). PfCARL is believed to play a role in protein folding within the ER. The shared resistance profile further supports a common mechanism of action.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and KAF156, allowing for a direct comparison of their in vitro potency, in vivo efficacy, and pharmacokinetic properties.
Table 1: In Vitro Activity Against Plasmodium Species
| Parameter | This compound (EC₅₀/IC₅₀, nM) | KAF156 (EC₅₀/IC₅₀, nM) |
| P. falciparum | ||
| Asexual Blood Stage (NF54) | 5.6 ± 2.1[3][4] | 16.4 ± 3.7[1] |
| Asexual Blood Stage (Dd2) | 2.8 ± 1.9[4] | 7.1 ± 1.7[1] |
| Asexual Blood Stage (W2) | - | 7.7 ± 0.7[1] |
| Asexual Blood Stage (K1) | - | 7.3 ± 0.7[1] |
| Liver Stage (NF54) | 8[3][4] | Data not available |
| Gametocytes (Indirect SMFA) | 1.8[3][4] | Potent activity reported[7] |
| Gametocytes (Direct SMFA) | 300[3][4] | Potent activity reported[7] |
| Male Gamete Formation | 3[4] | - |
| Female Gamete Formation | 8[4] | - |
| P. vivax | ||
| Asexual Blood Stage (Clinical Isolates) | 3[3] | 5.5 (median)[7] |
| P. berghei | ||
| Liver Stage | 5[3][4] | Data not available |
| P. ovale (Clinical Isolates) | 0.2 - 8.1[3][4] | Data not available |
| P. malariae (Clinical Isolates) | 1.96 - 6.6[3][4] | Data not available |
Table 2: In Vivo Efficacy in Mouse Models
| Parameter | This compound | KAF156 |
| 4-Day Suppressive Test (P. berghei) | ||
| ED₅₀ (mg/kg) | - | 0.6[7] |
| ED₉₀ (mg/kg) | 7.0 (P. falciparum model)[4] | 0.9[7] |
| ED₉₉ (mg/kg) | - | 1.4[7] |
| Single Dose Efficacy (P. falciparum SCID mouse model) | ||
| 10 mg/kg | >1-log reduction in parasitemia[3][5] | No reduction in parasitemia[3][5] |
| 25 mg/kg | >2-log reduction in parasitemia[5] | - |
| 50 mg/kg | >2-log reduction in parasitemia[5] | - |
| Prophylactic Efficacy (P. berghei sporozoite challenge) | ||
| Single Oral Dose | - | 10 mg/kg (fully protective)[7] |
Table 3: Comparative Pharmacokinetics
| Parameter | This compound | KAF156 |
| Human Prediction | ||
| Predicted Human Clearance | ~10-fold improved vs KAF156[3][5][6] | - |
| Unbound MPC | ~18-fold improved vs KAF156[3][5][6] | - |
| Animal Models | ||
| Oral Bioavailability (Mouse) | ~89%[4] | - |
| Oral Bioavailability (Dog) | ~72%[4] | - |
| Half-life (Dog, 2 mg/kg PO) | ~65 hours[4] | ~29 hours[4] |
| Plasma Protein Binding (Human) | 99.2%[3] | 94.4%[3] |
Experimental Protocols
This section outlines the methodologies for the key experiments cited in the comparison of this compound and KAF156.
In Vitro Asexual Stage Activity Assays
a) [³H]-Hypoxanthine Incorporation Assay
-
Principle: This assay measures the proliferation of Plasmodium parasites by quantifying the incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor essential for parasite DNA synthesis.
-
Methodology:
-
Synchronized ring-stage P. falciparum cultures are plated in 96-well plates with serial dilutions of the test compounds.
-
Plates are incubated for a specified period (e.g., 48-72 hours) in a hypoxic environment.
-
[³H]-hypoxanthine is added to each well, and the plates are incubated for a further 24 hours.
-
Parasite DNA is harvested onto filter mats, and the incorporated radioactivity is measured using a scintillation counter.
-
The 50% effective concentration (EC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.
-
b) SYBR Green I-Based Fluorescence Assay
-
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. The fluorescence intensity is proportional to the amount of parasitic DNA, thus serving as a marker for parasite growth.
-
Methodology:
-
Asynchronous or synchronized P. falciparum cultures are incubated with test compounds in 96-well plates for 72 hours.
-
A lysis buffer containing SYBR Green I is added to each well.
-
Plates are incubated in the dark to allow for cell lysis and dye intercalation.
-
Fluorescence is measured using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 530 nm emission).
-
EC₅₀ values are calculated from the dose-response curves.
-
In Vitro Transmission-Blocking Assay
Standard Membrane Feeding Assay (SMFA)
-
Principle: This assay assesses the ability of a compound to block the transmission of parasites from an infected blood meal to mosquitoes.
-
Methodology:
-
Mature P. falciparum gametocyte cultures are mixed with human red blood cells and serum containing various concentrations of the test compound.
-
This mixture is fed to Anopheles mosquitoes through an artificial membrane feeding system.
-
Mosquitoes are maintained for 7-10 days to allow for oocyst development in the midgut.
-
Mosquito midguts are dissected and stained (e.g., with mercurochrome) to visualize and count the number of oocysts.
-
The transmission-blocking activity is determined by the reduction in oocyst prevalence and intensity in treated versus control groups. The EC₅₀ is the concentration that reduces oocyst intensity by 50%.
-
In Vivo Efficacy Assays
a) 4-Day Suppressive Test (Peters' Test)
-
Principle: This standard in vivo assay evaluates the schizonticidal activity of a compound against an early-stage rodent malaria infection.
-
Methodology:
-
Mice (e.g., Swiss or ICR strains) are inoculated with Plasmodium berghei infected red blood cells.
-
Treatment with the test compound (administered orally or subcutaneously) begins a few hours after infection and continues daily for four days.
-
On day 4 post-infection, thin blood smears are prepared from each mouse.
-
Smears are stained with Giemsa, and the percentage of parasitized red blood cells (parasitemia) is determined by microscopy.
-
The percent suppression of parasitemia relative to a vehicle-treated control group is calculated. The effective doses that reduce parasitemia by 50% (ED₅₀) and 90% (ED₉₀) are then determined.
-
b) P. falciparum SCID Mouse Model
-
Principle: This humanized mouse model allows for the in vivo evaluation of compounds against human malaria parasites.
-
Methodology:
-
Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.
-
The mice are then infected with P. falciparum.
-
A single oral dose of the test compound is administered.
-
Parasitemia is monitored over time (e.g., up to 20 days) by methods such as quantitative PCR or microscopy to assess the reduction in parasite load and potential for recrudescence.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Safety, Pharmacokinetics, and Causal Prophylactic Efficacy of KAF156 in a Plasmodium falciparum Human Infection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Antimalarial Activity of mCMQ069 Against Plasmodium falciparum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of mCMQ069, a novel antimalarial compound, against Plasmodium falciparum. The data herein is compiled from preclinical studies and is intended to inform researchers and professionals in the field of drug development. This compound, a next-generation derivative of KAF156, has demonstrated potent, pan-lifecycle activity against malaria parasites, positioning it as a candidate for both single-dose treatment and long-duration chemoprevention.[1][2][3]
Quantitative In Vitro Activity
This compound exhibits potent, single-digit nanomolar activity against a range of laboratory-adapted strains and clinical isolates of P. falciparum. Its efficacy extends across different stages of the parasite's life cycle, including blood and liver stages, and it shows potential for blocking transmission.[1][2]
Table 1: In Vitro Efficacy Against Plasmodium Species
| Species/Strain | Assay Type | EC50 (nM) | Notes |
| P. falciparum NF54 | 3H-Hypoxanthine Incorporation | 5.6 ± 2.1 | Mean value from 8 experiments.[1][2] |
| P. falciparum Dd2 | 48h Luciferase Viability | 2.8 ± 1.9 | Mean value from 9 experiments.[2] |
| P. falciparum 3D7 | SYBR Green (AlbuMax) | 1 | - |
| P. falciparum 3D7 | SYBR Green (Serum) | 13 | 13-fold shift observed in the presence of serum.[1] |
| P. falciparum 3D7 | SMT Assay (AlbuMax) | 63 | Further shift observed in the SMT assay.[1] |
| P. falciparum 3D7 | SMT Assay (Serum) | 130 | - |
| P. falciparum Clinical Isolates (Uganda) | Not Specified | Potent Activity | Tested against 60 field samples.[1] |
| P. falciparum Clinical Isolates (Brazil) | Ex vivo SMT | 30 | Mean value; higher value attributed to assay format.[1] |
| P. vivax Clinical Isolates (Brazil) | Ex vivo SMT | 3 | - |
| P. ovale Clinical Isolates (Mali) | Not Specified | ~0.2 - 8.1 | [1][2] |
| P. malariae Clinical Isolates (Ghana) | Not Specified | ~1.96 - 6.6 | [1][2] |
| P. berghei (murine surrogate) | Liver Stage Assay | 5 | Used as a surrogate for liver-stage activity.[1][2] |
| P. falciparum NF54 | Liver Stage Assay | 8 | [2] |
Table 2: Cytotoxicity and Selectivity
| Cell Line | Assay Type | CC50 (µM) | Selectivity Index (SI) vs. Pf NF54 |
| HEK293T | Cytotoxicity Assay | 3 - 4 | > 535 |
| HepG2 | Cytotoxicity Assay | 3 - 4 | > 535 |
Table 3: In Vitro Parasite Killing Kinetics
| Parameter | Value | Conditions |
| Parasite Reduction Ratio (PRR) | 3.57 | At 10x EC50 against P. falciparum 3D7.[1] |
| Parasite Clearance Time (PCT99.9) | ~61 hours | Includes a 24-hour lag phase.[1] |
| Speed of Action | Moderate | Killing profile similar to pyrimethamine.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Asexual Blood Stage Activity (³H-Hypoxanthine Incorporation Assay)
This assay measures the inhibition of parasite proliferation by quantifying the incorporation of radiolabeled hypoxanthine (B114508) into newly synthesized parasite DNA.
-
Parasite Culture: P. falciparum parasites (e.g., NF54 strain) are maintained in a continuous culture of human erythrocytes in RPMI-1640 medium supplemented with AlbuMAX, hypoxanthine, and gentamicin.
-
Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in the culture medium to achieve the final desired concentrations.
-
Assay Plate Setup: Asynchronous parasite cultures (primarily containing ring stages) are diluted to a parasitemia of ~0.5% in a 2.5% hematocrit suspension. This suspension is added to 96-well plates containing the pre-dispensed compound dilutions.
-
Incubation: Plates are incubated for 48 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.
-
Radiolabeling: After the initial 48-hour incubation, ³H-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The incubation is stopped by freezing the plates. The plates are then thawed, and the contents are harvested onto glass-fiber filters using a cell harvester. The filters are washed, dried, and a scintillant is added. The amount of incorporated ³H-hypoxanthine is measured using a microplate scintillation counter.
-
Data Analysis: The readings are converted to percentage inhibition relative to untreated controls, and the EC50 values are calculated using a non-linear regression model.
SYBR Green I-Based Proliferation Assay
This method quantifies parasite growth by measuring the fluorescence of SYBR Green I dye, which intercalates with parasite DNA.
-
Parasite Culture and Plating: Similar to the hypoxanthine assay, asynchronous parasite cultures are plated in 96-well plates with serial dilutions of this compound.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions.
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well. The plate is incubated in the dark at room temperature to allow for cell lysis and DNA staining.
-
Fluorescence Reading: The fluorescence intensity is read using a fluorescence plate reader with excitation and emission wavelengths appropriate for SYBR Green I.
-
Data Analysis: Background fluorescence from uninfected erythrocytes is subtracted, and the results are expressed as a percentage of the untreated control. EC50 values are determined by dose-response curve fitting.
Cytotoxicity Assay (HEK293T and HepG2)
This assay assesses the effect of the compound on the viability of human cell lines.
-
Cell Culture: Human cell lines (e.g., HEK293T or HepG2) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Plating: Cells are seeded into 96-well plates and allowed to attach overnight.
-
Compound Addition: Serial dilutions of this compound are added to the wells, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Cell viability is determined using a reagent such as resazurin (B115843) or CellTiter-Glo. The reagent is added to each well, and after a short incubation, fluorescence or luminescence is measured.
-
Data Analysis: The results are normalized to untreated control cells, and the CC50 (50% cytotoxic concentration) is calculated.
Visualizations
Experimental and Logical Workflows
Caption: General workflow for in vitro antimalarial activity assessment.
Caption: Postulated mechanism of action via the known target of KAF156.
References
The Emergence of mCMQ069: A Next-Generation Antimalarial with Single-Dose Cure Potential
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The global effort to combat malaria is persistently challenged by the emergence of drug-resistant parasite strains. In this landscape, the development of novel antimalarials with unique mechanisms of action and improved pharmacological profiles is paramount. This technical guide delves into the core novelty of mCMQ069, a promising next-generation antimalarial agent. Developed as a successor to KAF156 (ganaplacide), this compound exhibits significant enhancements in potency and pharmacokinetic properties, positioning it as a candidate for a single-dose cure and long-term chemoprevention. This document provides a comprehensive overview of its mechanism of action, key experimental data, and the methodologies employed in its evaluation.
Core Novelty and Key Advantages
The primary innovation of this compound lies in its substantial improvements over its predecessor, KAF156. A targeted drug discovery program aimed at optimizing the imidazolopiperazine scaffold of KAF156 led to the identification of this compound.[1][2][3][4] The key advancements are:
-
Enhanced Potency: this compound demonstrates an 18-fold improvement in unbound minimum parasiticidal concentration (MPC).[3][4][5][6]
-
Improved Pharmacokinetics: It boasts a 10-fold improvement in predicted human clearance compared to KAF156.[3][4][5][6]
-
Single-Dose Cure Potential: These enhancements translate to a predicted single oral dose of approximately 40-106 mg for treatment.[3][4][5][6]
-
Chemoprevention: A predicted single dose of 96-216 mg may offer up to 28 days of chemoprevention.[3][4][5][6]
This combination of potent, rapid parasiticidal activity and a long duration of action underscores the novelty of this compound and its potential to simplify malaria treatment and prevention strategies.
Mechanism of Action
This compound is believed to share the same novel mechanism of action as its parent compound, KAF156. Imidazolopiperazines represent a distinct class of antimalarials.[7] Their mode of action is still under investigation but is thought to involve the disruption of protein trafficking within the parasite.[2] Decreased susceptibility to KAF156 has been linked to mutations in the Plasmodium falciparum cyclic amine resistance locus (Pfcarl) gene, suggesting this may be a target.[7][8] The compound has demonstrated activity against both the blood and liver stages of the parasite, as well as transmission-blocking potential.[1][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Efficacy of this compound against Plasmodium Species
| Parasite Species/Strain | Assay Type | EC50 (nM) |
| P. falciparum NF54 (asexual blood stage) | 3H-hypoxanthine incorporation | 5.6 ± 2.1 |
| P. vivax (asexual blood stage) | Not Specified | More active than against P. falciparum |
| P. ovale (clinical isolates) | Not Specified | ~0.2 - 8.1 |
| P. malariae (clinical isolates) | Not Specified | ~1.96 - 6.6 |
| P. berghei (liver stage surrogate) | Not Specified | 5 |
| P. falciparum NF54 (liver stage) | Not Specified | 8 |
Data extracted from multiple sources.[6]
Table 2: In Vivo Efficacy of this compound in a Humanized Mouse Model (P. falciparum 3D7)
| Dose (mg/kg, single oral) | Effect on Parasitemia |
| 7.0 | ED90 (90% reduction in parasitemia) |
Table 3: Predicted Human Pharmacokinetic Parameters and Dose
| Parameter | Value |
| Predicted Human Clearance | 0.31 mL/min/kg |
| Predicted Volume of Distribution (Vss) | 6.8 L/kg |
| Predicted Half-life (t1/2) | > 200 h |
| Predicted Single Oral Dose (Treatment) | 40 - 106 mg |
| Predicted Single Oral Dose (28-day Chemoprevention) | 96 - 216 mg |
Human dose predictions were made using the MMVSola mathematical model.[6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are synthesized from general descriptions of standard assays in the field.
In Vitro Asexual Blood Stage Activity Assay ([3H]-Hypoxanthine Incorporation)
This assay measures the inhibition of parasite DNA synthesis.
-
Parasite Culture: P. falciparum parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with AlbuMAX or human serum. Cultures are synchronized to the ring stage.
-
Drug Dilution: this compound is serially diluted in culture medium in a 96-well plate.
-
Incubation: A suspension of infected red blood cells (0.5% parasitemia, 2% hematocrit) is added to each well. Plates are incubated for 24 hours in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[9][10]
-
Radiolabeling: [3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24-48 hours.[9][10][11]
-
Harvesting and Scintillation Counting: The cells are harvested onto a filter mat, and the incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.
SYBR Green I-Based Fluorescence Assay
This is a high-throughput method to assess parasite growth by quantifying DNA content.
-
Assay Setup: Similar to the hypoxanthine (B114508) assay, parasites are incubated with serial dilutions of this compound for 72 hours.[12]
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.[13]
-
Fluorescence Reading: The plate is incubated in the dark, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.[13]
-
Data Analysis: EC50 values are calculated from the fluorescence intensity data.
Parasite Reduction Ratio (PRR) Assay
This assay determines the rate of parasite killing.
-
Drug Exposure: Synchronized parasite cultures are exposed to a fixed concentration of this compound (typically 10x EC50).[14]
-
Sampling: Aliquots of the culture are removed at various time points (e.g., 24, 48, 72, 96, and 120 hours).[15]
-
Drug Washout and Limiting Dilution: The drug is washed from the parasites, which are then serially diluted and plated in 96-well plates with fresh erythrocytes and medium.[14][15]
-
Regrowth: The plates are incubated for 14-28 days to allow viable parasites to regrow.[14][16]
-
Viability Assessment: The number of wells with parasite growth is determined.
-
Calculation: The PRR is calculated as the log10 reduction in viable parasites over a 48-hour period.[14]
In Vivo Efficacy in a Humanized SCID Mouse Model
This model assesses the efficacy of antimalarials against human malaria parasites in an in vivo setting.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.[17]
-
Infection: Mice are infected with P. falciparum (e.g., 3D7 strain).
-
Drug Administration: this compound is administered orally as a single dose.
-
Parasitemia Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry.[18][19][20]
-
Efficacy Determination: The effective dose required to reduce parasitemia by 90% (ED90) is calculated by comparing the parasitemia in treated mice to that in a vehicle-treated control group.[18][20]
Drug Discovery and Development Workflow
The development of this compound from KAF156 exemplifies a structured drug discovery workflow focused on optimizing a lead compound.
Conclusion
This compound represents a significant advancement in the quest for new antimalarial therapies. Its development from KAF156 through a targeted optimization strategy has yielded a compound with substantially improved potency and pharmacokinetic properties. The potential for a single-dose cure and extended chemoprophylaxis addresses critical needs in malaria control and elimination programs. The data presented in this guide highlight the promising profile of this compound, and the detailed experimental protocols provide a framework for its continued evaluation and the discovery of other next-generation antimalarials. Further investigation into its novel mechanism of action will be crucial for understanding its full potential and managing the future emergence of resistance.
References
- 1. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. novartis.com [novartis.com]
- 8. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. iddo.org [iddo.org]
- 14. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. journals.asm.org [journals.asm.org]
- 17. Parasite-Host Dynamics throughout Antimalarial Drug Development Stages Complicate the Translation of Parasite Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Early Research Findings on mCMQ069: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides an in-depth technical overview of the early research findings for mCMQ069, a novel antimalarial candidate. As a next-generation imidazolopiperazine, this compound has been developed as an analog of KAF156 with the aim of improving its therapeutic profile.[1][2] This whitepaper consolidates the currently available preclinical data on this compound, focusing on its physicochemical properties, in vitro and in vivo efficacy, pharmacokinetic profile, and putative mechanism of action. The information presented herein is intended to provide a comprehensive resource for researchers and professionals involved in the discovery and development of new antimalarial agents.
Data Presentation
The following tables summarize the key quantitative data from early preclinical studies of this compound.
Physicochemical and ADMET Properties
| Property | Value | Reference |
| Physicochemical Properties | ||
| logD (pH 7.4) | 2.66 | [3] |
| pKa | 8.1 | [1] |
| Melting Point (Free Base) | 201.7°C | [1] |
| Melting Point (Phosphate Salt) | 215°C | [1] |
| ADMET Properties | ||
| CYP450 Inhibition (IC50) | ||
| - 2D6 | 0.9 µM | [1] |
| - 3A4 | 14.8 µM | [1] |
| - 2C8 | 14.8 µM | [1] |
| - 2C9 | 14.8 µM | [1] |
| - Other CYPs | >25 µM | [1] |
| Plasma Protein Binding (Human) | 99.2% |
In Vitro Efficacy
| Assay | Plasmodium Species/Strain | EC50 (nM) | Reference |
| Asexual Blood Stage | |||
| 3H-hypoxanthine incorporation | P. falciparum NF54 | 5.6 ± 2.1 | [1] |
| Luciferase-based viability (48h) | P. falciparum Dd2 | 2.8 ± 1.9 | |
| Clinical Isolates | P. ovale | ~0.2 - 8.1 | [1] |
| Clinical Isolates | P. malariae | ~1.96 - 6.6 | [1] |
| Liver Stage | |||
| Surrogate species | P. bergheri | 5 | [1] |
| P. falciparum NF54 | 8 | ||
| Gametocyte Stage | |||
| Dual Gamete Formation Assay (male) | P. falciparum | 3 | |
| Dual Gamete Formation Assay (female) | P. falciparum | 8 |
In Vitro Parasite Killing Kinetics
| Parameter | Value | Reference |
| Assay Concentration | 10 x EC50 | [1] |
| Lag Phase | 24 hours | [1] |
| Log Parasite Reduction Ratio (PRR) | 3.57 | [1] |
| Parasite Clearance Time (PCT99.9%) | ~61 hours | [1] |
In Vivo Efficacy in Humanized SCID Mouse Model (P. falciparum)
| Single Oral Dose (mg/kg) | Parasitemia Reduction | Recrudescence | Reference |
| 10 | > 1-log (>90%) | Day 8 | [3] |
| 25 | > 2-log (>99%) | Day 11 | [3] |
| 50 | > 2-log (>99%) | Day 11 | [3] |
| Effective Dose (ED90) | 7.0 mg/kg | N/A | [3] |
Pharmacokinetic Parameters in Preclinical Species
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |
| Mouse | IV | 1 | - | - | 1,820 | 25.1 |
| PO | 5 | 227 | 8 | 7,120 | 28.5 | |
| Rat | IV | 1 | - | - | 1,930 | 50.8 |
| PO | 5 | 134 | 24 | 6,360 | 52.1 | |
| Dog | IV | 0.5 | - | - | 3,120 | 129 |
| PO | 2.5 | 165 | 24 | 13,800 | 114 | |
| Cynomolgus Monkey | IV | 0.5 | - | - | - | - |
| PO | 2.5 | - | - | - | - |
Predicted Human Pharmacokinetics and Dose
| Parameter | Predicted Value | Reference |
| Clearance (CL) | 0.31 mL/min/kg | |
| Volume of Distribution (Vss) | 6.8 L/kg | |
| Half-life (t1/2) | > 200 hours | |
| Predicted Single Oral Dose | ||
| - Treatment (12-log kill) | 40 - 106 mg | |
| - 28-day Chemoprevention | 96 - 216 mg |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this whitepaper.
In Vitro Asexual Blood Stage Activity Assays
This assay measures the proliferation of P. falciparum by quantifying the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's DNA.
-
Parasite Culture: Asynchronous cultures of P. falciparum (e.g., NF54 strain) are maintained in human erythrocytes in RPMI-1640 medium supplemented with Albumax II, L-glutamine, and gentamicin.
-
Assay Procedure:
-
Serially diluted this compound is added to 96-well plates.
-
Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2.5% hematocrit) are added to the wells.
-
Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
[3H]-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
The plates are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined by fitting the dose-response data to a sigmoidal curve.
This assay quantifies parasite growth by measuring the fluorescence of SYBR Green I, a dye that intercalates with DNA.
-
Parasite Culture: Similar to the [3H]-hypoxanthine incorporation assay.
-
Assay Procedure:
-
Serially diluted this compound is added to 96-well plates.
-
Synchronized ring-stage parasites are added to the wells.
-
Plates are incubated for 72 hours under standard culture conditions.
-
A lysis buffer containing SYBR Green I is added to each well.
-
The plates are incubated in the dark at room temperature.
-
Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
-
Data Analysis: The IC50 is calculated from the dose-response curve.
In Vivo Efficacy in a Humanized SCID Mouse Model
This model evaluates the efficacy of antimalarial compounds against the erythrocytic stages of P. falciparum in an in vivo setting.
-
Animal Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes to allow for P. falciparum infection.
-
Infection and Treatment:
-
The humanized mice are infected with a P. falciparum strain (e.g., 3D7).
-
A single oral dose of this compound is administered at various concentrations (e.g., 10, 25, 50 mg/kg).
-
-
Monitoring:
-
Blood parasitemia is monitored for up to 20 days post-treatment by microscopic examination of Giemsa-stained blood smears or by flow cytometry.
-
-
Data Analysis: The reduction in parasitemia compared to untreated control mice is calculated. The effective dose required to reduce parasitemia by 90% (ED90) is determined. The day of parasite recrudescence is also noted.
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in various animal species.
-
Animal Models: Mice, rats, dogs, and cynomolgus monkeys are used.
-
Dosing:
-
Intravenous (IV): this compound is administered as a single bolus dose.
-
Oral (PO): this compound is administered by gavage.
-
-
Sample Collection: Blood samples are collected at various time points after dosing.
-
Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) are calculated using non-compartmental analysis.
Mandatory Visualization
Proposed Mechanism of Action of Imidazolopiperazines
The precise mechanism of action of this compound, like its parent compound KAF156, is not fully elucidated. However, research on the related compound GNF179 suggests a potential target in the endoplasmic reticulum.
Caption: Proposed mechanism of action for this compound via inhibition of PfSEY1.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates the workflow for assessing the in vivo efficacy of this compound in a humanized mouse model.
Caption: Workflow for in vivo efficacy assessment of this compound.
Pharmacokinetic Study Logical Flow
This diagram outlines the logical flow of a preclinical pharmacokinetic study.
Caption: Logical flow of a preclinical pharmacokinetic study.
Conclusion
The early research findings on this compound are promising, positioning it as a potent antimalarial candidate with the potential for a single-dose cure and long-duration chemoprevention.[4][5] Its improved pharmacokinetic profile compared to its predecessor, KAF156, suggests a significant advancement in the development of imidazolopiperazine-based antimalarials.[1][2] Further studies are warranted to fully elucidate its mechanism of action and to evaluate its safety and efficacy in clinical settings. The data presented in this whitepaper provide a solid foundation for continued research and development of this compound as a next-generation antimalarial therapy.
References
- 1. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. novartis.com [novartis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Assessment of mCMQ069
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro assessment protocols for mCMQ069, a novel antimalarial candidate. The following sections detail the methodologies for key experiments, present quantitative data in a structured format, and illustrate relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro activity of this compound has been evaluated against various stages of multiple Plasmodium species and in cytotoxicity assays. The data is summarized in the tables below for easy comparison.
Table 1: In Vitro Activity of this compound against Asexual Blood Stages of Plasmodium species
| Species/Strain | Assay Method | Mean EC50 (nM) | Notes |
| P. falciparum NF54 | 3H-hypoxanthine incorporation | 5.6 ± 2.1 | n=8 |
| P. falciparum Field Isolates (Uganda) | Not specified | - | Active against 60 isolates |
| P. falciparum 3D7 (in AlbuMax) | SYBR Green | 1 | - |
| P. falciparum 3D7 (in serum) | Schizont Maturation Test (SMT) | 13 | 13-fold shift due to protein binding |
| P. vivax Clinical Isolates (Brazil) | Not specified | 3 | [1] |
| P. ovale Clinical Isolates (Mali/Ghana) | Not specified | ~0.2 - 8.1 | [1] |
| P. malariae Clinical Isolates (Mali/Ghana) | Not specified | ~1.96 - 6.6 | [1] |
Table 2: In Vitro Activity of this compound against Other Plasmodium Life Stages
| Life Stage | Species/Strain | Assay Method | Mean EC50 (nM) |
| Liver Stage | P. berghei | Not specified | 5 |
| Liver Stage | P. falciparum NF54 | Not specified | 8 |
| Male Gametes | P. falciparum | Dual Gamete Formation Assay | 3 |
| Female Gametes | P. falciparum | Dual Gamete Formation Assay | 8 |
| Transmission (Indirect) | P. falciparum | Standard Membrane Feeding Assay (SMFA) | 1.8 |
| Transmission (Direct) | P. falciparum | Standard Membrane Feeding Assay (SMFA) | 300 |
Table 3: In Vitro Cytotoxicity and Parasite Reduction Ratio of this compound
| Cell Line/Parameter | Assay Method | Value |
| HEK293T | Cytotoxicity Assay | CC50 in 3-4 µM range |
| HepG2 | Cytotoxicity Assay | CC50 in 3-4 µM range |
| P. falciparum 3D7 | Parasite Reduction Ratio (PRR) | 3.57 (log reduction at 10x EC50) |
| P. falciparum 3D7 | Parasite Clearance Time (PCT99.9) | ~61 hours |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below. These protocols are based on standard procedures and adapted for the evaluation of this compound.
Asexual Blood Stage Proliferation/Viability Assays
These assays determine the 50% effective concentration (EC50) of this compound against the asexual blood stages of P. falciparum.
a) [³H]-Hypoxanthine Incorporation Assay
This assay measures the incorporation of radiolabeled hypoxanthine (B114508) into the parasite's DNA, which is indicative of parasite replication.[2]
-
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete medium (RPMI 1640, AlbuMAX II, hypoxanthine-free)
-
This compound stock solution (in DMSO)
-
[³H]-hypoxanthine
-
96-well microtiter plates
-
Cell harvester and scintillation counter
-
-
Protocol:
-
Prepare serial dilutions of this compound in complete medium in a 96-well plate.
-
Add synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) to each well.
-
Incubate for 24 hours at 37°C in a gassed chamber (5% CO₂, 5% O₂, 90% N₂).
-
Add 0.5 µCi of [³H]-hypoxanthine to each well.
-
Incubate for an additional 24 hours.
-
Freeze the plate at -20°C to lyse the cells.
-
Thaw the plate and harvest the contents onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate EC50 values by fitting the data to a sigmoidal dose-response curve.
-
b) SYBR Green I-Based Fluorescence Assay
This assay utilizes the SYBR Green I dye, which intercalates with DNA, to quantify parasite proliferation.[3][4][5][6]
-
Materials:
-
P. falciparum culture
-
Complete medium
-
This compound stock solution
-
SYBR Green I lysis buffer
-
96-well black microtiter plates
-
Fluorescence plate reader
-
-
Protocol:
-
Dispense serial dilutions of this compound into a 96-well plate.
-
Add parasite culture (0.5% parasitemia, 2% hematocrit) to each well.
-
Incubate for 72 hours at 37°C in a gassed chamber.
-
Add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Determine EC50 values from dose-response curves.
-
c) Luciferase-Based Viability Assay
This assay is used for luciferase-expressing P. falciparum strains, where light output is proportional to parasite viability.
-
Materials:
-
Luciferase-expressing P. falciparum strain
-
Complete medium
-
This compound stock solution
-
Luciferase assay reagent (e.g., Bright-Glo)
-
96-well white or opaque microtiter plates
-
Luminometer
-
-
Protocol:
-
Plate serial dilutions of this compound.
-
Add the luciferase-expressing parasite culture.
-
Incubate for 48-72 hours at 37°C in a gassed chamber.
-
Add the luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
Calculate EC50 values from the resulting dose-response data.
-
Liver Stage Activity Assay
This assay assesses the activity of this compound against the liver stages of the parasite.
-
Materials:
-
Cryopreserved primary human hepatocytes
-
P. falciparum or P. berghei sporozoites
-
Appropriate cell culture medium and plates
-
This compound stock solution
-
Method for quantifying parasite load (e.g., qPCR or immunofluorescence)
-
-
Protocol:
-
Seed primary human hepatocytes in multi-well plates.
-
Infect the hepatocytes with sporozoites.
-
Add serial dilutions of this compound to the wells.
-
Incubate for a period sufficient for schizont development (e.g., 3-6 days).
-
Quantify the parasite load in each well.
-
Determine the EC50 value based on the reduction in parasite load.
-
Gametocyte Activity Assays
These assays evaluate the transmission-blocking potential of this compound.
a) Dual Gamete Formation Assay
-
Protocol:
-
Mature P. falciparum gametocytes are treated with various concentrations of this compound.
-
Gametogenesis is induced, and the formation of male and female gametes is microscopically quantified.
-
The EC50 for the inhibition of gamete formation is determined.
-
b) Standard Membrane Feeding Assay (SMFA)
-
Protocol:
-
Anopheles mosquitoes are fed with a blood meal containing mature P. falciparum gametocytes that have been pre-incubated with this compound (direct SMFA) or with blood from a treated gametocyte carrier (indirect SMFA).
-
After a set period, the mosquito midguts are dissected, and the number of oocysts is counted.
-
The transmission-blocking activity is determined by the reduction in oocyst numbers compared to controls.
-
Cytotoxicity Assay
This assay determines the selectivity of this compound by measuring its toxicity to human cell lines.
-
Materials:
-
HEK293T and HepG2 cell lines
-
Appropriate cell culture medium and 96-well plates
-
This compound stock solution
-
Cell viability reagent (e.g., resazurin (B115843) or CellTiter-Glo)
-
-
Protocol:
-
Seed HEK293T or HepG2 cells in 96-well plates and allow them to adhere overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for 48-72 hours.
-
Add the cell viability reagent and measure the signal (fluorescence or luminescence).
-
Calculate the 50% cytotoxic concentration (CC50).
-
Parasite Reduction Ratio (PRR) Assay
The PRR assay measures the rate of parasite killing by this compound.[7][8][9]
-
Materials:
-
Synchronized P. falciparum culture
-
Complete medium
-
This compound (at a concentration of 10x EC50)
-
96-well plates
-
-
Protocol:
-
Expose a synchronized parasite culture to this compound at 10x its EC50.
-
At various time points (e.g., 24, 48, 72, 96 hours), take an aliquot of the culture, wash to remove the compound, and perform serial dilutions.
-
Plate the dilutions and incubate for a period sufficient for any viable parasites to regrow (e.g., 21-28 days).
-
Determine the wells positive for parasite growth (e.g., by microscopy or a viability assay).
-
Calculate the number of viable parasites at each time point and determine the parasite reduction ratio.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro assessment of this compound.
Caption: In vitro assessment workflow for this compound.
Putative Signaling Pathway
As this compound is a derivative of KAF156, it is presumed to share a similar mechanism of action. Resistance to KAF156 has been linked to mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene.[10][11] The exact downstream effects are still under investigation, but a potential target is the protein SEY1, which is involved in the fusion of endoplasmic reticulum membranes.[12]
Caption: Putative signaling pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. iddo.org [iddo.org]
- 3. researchgate.net [researchgate.net]
- 4. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 6. iddo.org [iddo.org]
- 7. The Parasite Reduction Ratio (PRR) Assay Version 2: Standardized Assessment of Plasmodium falciparum Viability after Antimalarial Treatment In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. researchgate.net [researchgate.net]
- 10. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Compound could treat resistant malaria | MDedge [mdedge.com]
- 12. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of mCMQ069
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo dosage, administration, and experimental protocols for the novel antimalarial candidate, mCMQ069. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of this compound in animal models.
Quantitative Data Summary
The following tables summarize the key in vivo efficacy and pharmacokinetic parameters of this compound in various animal models.
Table 1: In Vivo Efficacy of this compound against P. falciparum in Humanized SCID Mice [1]
| Animal Model | Parasite Strain | Dosing Regimen | Efficacy Endpoint | Result |
| Humanized SCID (NSG) Mice | P. falciparum 3D7 | Single Oral Dose | ED90 | 7.0 mg/kg |
| Humanized SCID (NSG) Mice | P. falciparum 3D7 | 10 mg/kg (single oral dose) | Parasitemia Reduction | >90% (>1-log reduction) |
| Humanized SCID (NSG) Mice | P. falciparum 3D7 | 25 mg/kg (single oral dose) | Parasitemia Reduction | >99% (>2-log reduction) at day 8 |
| Humanized SCID (NSG) Mice | P. falciparum 3D7 | 50 mg/kg (single oral dose) | Parasitemia Reduction | >99% (>2-log reduction) at day 8 |
Table 2: Pharmacokinetic Parameters of this compound in Animal Models
| Animal Model | Administration Route | Dose (mg/kg) | Tmax (hours) | Oral Bioavailability (%) |
| Mouse | Oral (PO) | 5 | 2.2 | ~89 |
| Rat | Oral (PO) | Not Specified | Not Specified | Not Specified |
| Dog | Oral (PO) | Not Specified | 8 | ~72 |
| Mouse, Rat, Dog | Intravenous (IV) | Not Specified | Not Applicable | Not Applicable |
Experimental Protocols
In Vivo Efficacy Assessment in a Humanized Mouse Model
This protocol describes a method to evaluate the in vivo efficacy of this compound against the erythrocytic stages of P. falciparum using a humanized severe combined immunodeficient (SCID) mouse model.[1]
Materials:
-
This compound
-
Vehicle for oral administration (e.g., appropriate suspension formulation)
-
Humanized SCID mice (e.g., NSG mice engrafted with human erythrocytes)
-
Plasmodium falciparum 3D7 strain
-
Culture medium for P. falciparum
-
Giemsa stain
-
Microscope
-
Standard laboratory equipment for animal handling and blood collection
Procedure:
-
Animal Acclimatization: Acclimatize humanized SCID mice to the laboratory conditions for at least 7 days before the experiment.
-
Parasite Inoculation: Infect the mice with P. falciparum 3D7.
-
Grouping: Randomly assign the infected mice to different treatment groups (e.g., vehicle control, positive control, and different dose levels of this compound).
-
Drug Administration: Administer a single oral dose of this compound or the vehicle to the respective groups of mice.
-
Monitoring of Parasitemia:
-
Starting from day 3 post-infection, prepare thin blood smears from the tail vein of each mouse daily.
-
Stain the smears with Giemsa.
-
Determine the percentage of parasitemia by microscopic examination.
-
Continue monitoring for up to 20 days post-treatment to observe any recrudescence.
-
-
Data Analysis:
-
Calculate the mean parasitemia for each group at each time point.
-
Determine the percentage of parasite inhibition for each treatment group compared to the vehicle control.
-
Calculate the ED90 (the dose required to produce a 90% reduction in parasitemia).
-
Pharmacokinetic Studies in Animal Models
This protocol outlines a general procedure for determining the pharmacokinetic profile of this compound in animal models such as mice, rats, and dogs.
Materials:
-
This compound
-
Formulation for oral (PO) and intravenous (IV) administration
-
Experimental animals (mice, rats, or dogs)
-
Blood collection tubes (e.g., containing an anticoagulant like EDTA)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions before the study.
-
Dosing:
-
Oral Administration: Administer a single oral dose of this compound to a group of animals.
-
Intravenous Administration: Administer a single intravenous dose of this compound to another group of animals.
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points after drug administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
The volume of blood collected should be in accordance with animal welfare guidelines.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Pharmacokinetic Analysis:
-
Use appropriate software to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Oral bioavailability (F%)
-
-
Visualizations
Proposed Mechanism of Action of this compound
This compound is an analog of KAF156 and is presumed to share its mechanism of action.[2] KAF156, an imidazolopiperazine, is believed to target the parasite's intracellular secretory pathway, leading to the disruption of protein trafficking and the expansion of the endoplasmic reticulum.[3][4]
Caption: Proposed mechanism of action of this compound in Plasmodium falciparum.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo efficacy testing of this compound.
References
Application Notes and Protocols for mCMQ069 in Malaria Chemoprevention Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
mCMQ069 is a novel antimalarial compound with the potential for a single-dose cure and 28-day chemoprevention of malaria.[1][2][3][4][5] Developed as a next-generation successor to KAF156, this compound demonstrates significant improvements in predicted human clearance and unbound minimum parasiticidal concentration (MPC).[1][2] Like its predecessor, this compound exhibits pan-activity against multiple stages of the Plasmodium life cycle, making it a promising candidate for both treatment and prophylaxis.[1][2] Its mechanism of action is distinct from current malaria therapies, suggesting it could be a valuable partner drug to combat emerging drug resistance.[1][3]
These application notes provide a summary of the key characteristics of this compound and detailed protocols for its evaluation in malaria chemoprevention studies.
Physicochemical and Pharmacokinetic Properties
This compound is a lipophilic base with high solubility, classified as a Biopharmaceutics Classification System (BCS) class II drug.[1] The conversion of the freebase to a phosphate (B84403) salt has been shown to increase its solubility in water.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Log D (pH 7.4) | 2.66 | [1] |
| pKa | 8.1 | [1] |
Table 2: Predicted Human Pharmacokinetic Parameters of this compound
| Parameter | Predicted Value | Reference |
| Clearance (CL) | 0.31 mL/min/kg | [1][3] |
| Volume of Distribution (Vss) | 6.8 L/kg | [1][3] |
| Half-life (t1/2) | > 200 h | [1][3] |
Antimalarial Activity and Efficacy
This compound has demonstrated potent activity against both the liver and blood stages of Plasmodium parasites.[1][2]
Table 3: In Vitro Efficacy of this compound against Plasmodium Species
| Plasmodium Species | Stage | Assay | Mean EC50 (nM) | Reference |
| P. falciparum (NF54) | Asexual Blood Stage | 3H-hypoxanthine incorporation | 5.6 ± 2.1 | [1][2] |
| P. vivax | Asexual Blood Stage | Not Specified | More active than against P. falciparum | [1][2] |
| P. ovale | Asexual Blood Stage | Not Specified | ~0.2 - 8.1 | [1][2] |
| P. malariae | Asexual Blood Stage | Not Specified | ~1.96 - 6.6 | [1][2] |
| P. berghei (murine) | Liver Stage | Not Specified | 5 | [1][2] |
| P. falciparum (NF54) | Liver Stage | Not Specified | 8 | [2] |
Table 4: In Vivo Efficacy of this compound in a Humanized SCID Mouse Model (P. falciparum 3D7)
| Single Oral Dose (mg/kg) | Effect on Parasitemia | Reference |
| 7.0 | ED90 (90% reduction) | [3] |
| 10 | > 1-log reduction (>90%) | [3] |
| 25 | > 2-log reduction (>99%) | [3] |
| 50 | > 2-log reduction (>99%) | [3] |
Table 5: Predicted Human Dose for this compound
| Application | Predicted Single Oral Dose | Reference |
| Treatment (12-log kill) | 40 - 106 mg | [1][3] |
| 28-day Chemoprevention | 96 - 216 mg | [1][3] |
Mechanism of Action
The precise molecular target of this compound is still under investigation, but it is presumed to share a mechanism of action with its parent compound, KAF156.[3] KAF156, an imidazolopiperazine, is believed to disrupt the parasite's intracellular secretory pathway, leading to inhibition of protein trafficking and expansion of the endoplasmic reticulum. This disruption of cellular homeostasis is ultimately lethal to the parasite.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound for malaria chemoprevention.
In Vitro Asexual Blood Stage Activity Assay (SYBR Green I)
This assay determines the 50% inhibitory concentration (IC50) of this compound against the asexual blood stages of P. falciparum.
Caption: Experimental workflow for the in vitro SYBR Green I assay.
Materials:
-
P. falciparum culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound stock solution in DMSO
-
96-well black, clear-bottom microplates
-
Lysis buffer with SYBR Green I
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Dispense the drug dilutions into the wells of a 96-well plate. Include positive (e.g., chloroquine) and negative (DMSO vehicle) controls.
-
Adjust the synchronized P. falciparum culture to a parasitemia of 0.3% and a hematocrit of 2.5% in complete culture medium.
-
Add the parasite suspension to each well.
-
Incubate the plate for 72 hours at 37°C in a humidified, gassed (5% CO2, 5% O2, 90% N2) environment.
-
After 72 hours, add lysis buffer containing SYBR Green I to each well.
-
Incubate for an additional 24 hours at room temperature in the dark.
-
Measure fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Calculate the IC50 value by fitting the dose-response data to a sigmoidal curve.
In Vitro Parasite Reduction Ratio (PRR) Assay
This assay measures the rate of parasite killing by this compound.
Caption: Experimental workflow for the Parasite Reduction Ratio (PRR) assay.
Materials:
-
P. falciparum culture
-
Complete culture medium
-
This compound
-
96-well microplates
Procedure:
-
Incubate a P. falciparum culture with this compound at a concentration that is a multiple of its EC50 (e.g., 10x).
-
At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect an aliquot of the culture.
-
Wash the parasites in the aliquot multiple times with drug-free medium to remove this compound.
-
Perform serial dilutions of the washed parasites in a 96-well plate with fresh erythrocytes and culture medium.
-
Culture the plates for up to 14 days, refreshing the medium every 48 hours and adding fresh erythrocytes weekly.
-
Determine the wells with parasite regrowth using microscopy or a DNA-based method.
-
Extrapolate the number of viable parasites at each time point based on the limiting dilution.
-
Calculate the parasite reduction ratio (the log10 decrease in viable parasites per 48-hour period) and the parasite clearance time.[1]
In Vivo Efficacy in a Humanized SCID Mouse Model
This protocol evaluates the in vivo efficacy of this compound against erythrocytic stages of P. falciparum.
Caption: Experimental workflow for in vivo efficacy testing.
Materials:
-
Severe combined immunodeficient (SCID) mice
-
Human erythrocytes
-
P. falciparum parasites
-
This compound formulation for oral gavage
-
Giemsa stain and microscopy supplies
Procedure:
-
Engraft SCID mice with human erythrocytes.
-
Infect the humanized mice with P. falciparum.
-
Once parasitemia is established, administer a single oral dose of this compound. Include a vehicle control group.
-
Monitor blood parasitemia daily for up to 20 days post-treatment by examining Giemsa-stained thin blood smears.
-
Quantify the reduction in parasitemia compared to the control group and note the time to recrudescence (reappearance of parasites).
-
Calculate efficacy parameters such as the effective dose to reduce parasitemia by 90% (ED90).[3]
Safety and Selectivity
Cytotoxicity assays using HEK293T and HepG2 cell lines have shown a CC50 for this compound in the 3-4 µM range.[1]
Metabolism
In vitro studies with human hepatocytes have shown that this compound is metabolized into three main metabolites: M8 and M9 (mono-oxygenation) and M10 (oxidative deamination and mono-oxygenation).[1]
Conclusion
This compound is a promising antimalarial candidate with the potential to be a single-dose treatment and a long-acting chemopreventive agent. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's efficacy. Further studies will be necessary to fully characterize its mechanism of action, safety profile, and clinical utility.
References
- 1. What is Ganaplacide/Lumefantrine used for? [synapse.patsnap.com]
- 2. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novartis.com [novartis.com]
Application Notes and Protocols: Synthesis and Purification of mCMQ069
For Researchers, Scientists, and Drug Development Professionals
Abstract
mCMQ069 is a promising next-generation antimalarial candidate, developed as a more potent analog of KAF156 (Ganaplacide).[1][2] It exhibits pan-activity against various life stages of the Plasmodium parasite, including those resistant to current therapies, making it a strong candidate for both treatment and chemoprevention of malaria.[1][2][3] Structurally, this compound is a highly fluorinated imidazolopiperazine.[1] This document provides detailed protocols for the synthesis and purification of this compound, along with a summary of its key pharmacological data and a proposed mechanism of action.
Physicochemical and Pharmacological Properties of this compound
The following table summarizes key quantitative data for this compound, highlighting its improved profile compared to its predecessor, KAF156.
| Property | Value | Reference |
| In Vitro Potency | ||
| Mean EC50 vs. P. falciparum NF54 | 5.6 ± 2.1 nM | [1][2] |
| EC50 vs. P. vivax (asexual blood-stage) | More active than against P. falciparum | [1][2] |
| EC50 vs. P. ovale clinical isolates | ~0.2-8.1 nM | [1][2] |
| EC50 vs. P. malariae clinical isolates | ~1.96-6.6 nM | [1][2] |
| EC50 vs. P. berghei (liver-stage surrogate) | 5 nM | [1][2] |
| EC50 vs. P. falciparum NF54 (liver-stage) | 8 nM | [2] |
| Pharmacokinetics (Predicted Human) | ||
| Clearance (CL) | 0.31 mL/min/kg | [1][2] |
| Volume of Distribution (Vss) | 6.8 L/kg | [1][2] |
| Half-life (t1/2) | > 200 h | [1][2] |
| Physicochemical Properties | ||
| Log D at pH 7.4 | 2.66 | [1] |
| pKa | 8.1 | [1] |
| Melting Point (Free Base) | 201.7°C | [1] |
| Melting Point (Phosphate Salt) | 215°C | [1] |
| Predicted Human Dose | ||
| Single Dose for Treatment | ~40-106 mg | [1][4][5][6] |
| 28-day Chemoprevention | ~96-216 mg | [1][2][4] |
Synthesis of this compound
The synthesis of this compound, an imidazolopiperazine, is analogous to that of KAF156 and can be achieved via the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][7] This powerful reaction combines an amidine, an aldehyde, and an isocyanide in a single pot to rapidly construct the fused imidazole (B134444) core.
Proposed Synthetic Scheme
Caption: Groebke-Blackburn-Bienaymé (GBB) three-component reaction for this compound synthesis.
Experimental Protocol: Synthesis of this compound
Materials:
-
Appropriately substituted 2-amino-pyridine or similar N-heterocyclic amidine
-
Corresponding aromatic aldehyde
-
Substituted isocyanide
-
Scandium(III) triflate (Sc(OTf)₃) or similar Lewis acid catalyst
-
Methanol (B129727) (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for workup (separatory funnel, beakers, etc.)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-amino-heterocycle (1.0 eq), the aldehyde (1.0 eq), and the isocyanide (1.0 eq).
-
Dissolve the reactants in anhydrous methanol (approximately 0.2 M concentration).
-
Add the Lewis acid catalyst, such as Sc(OTf)₃ (5-10 mol%).
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 65°C for methanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS).[1] The reaction is typically complete within 12-24 hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane (DCM).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude this compound product.
Purification of this compound
The crude product is purified by flash column chromatography followed by recrystallization to obtain high-purity this compound.
Purification Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scielo.br [scielo.br]
- 5. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
Application Notes and Protocols for the Quantification of mCMQ069
For Researchers, Scientists, and Drug Development Professionals
Introduction
mCMQ069 is a novel and potent next-generation antimalarial drug candidate developed as a potential single-dose cure and prophylactic treatment.[1][2][3][4][5] As with any new chemical entity, robust and reliable analytical methods for its quantification in various biological matrices are essential for preclinical and clinical development. These methods are crucial for pharmacokinetic/pharmacodynamic (PK/PD) modeling, dose-response studies, and ensuring patient safety and therapeutic efficacy.
This document provides detailed application notes and protocols for the quantification of this compound using state-of-the-art analytical techniques. The described methods, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Homogeneous Time-Resolved Fluorescence (HTRF), offer a range of options to suit different research needs, from high-throughput screening to detailed metabolic studies.
Analytical Techniques Overview
A variety of analytical methods can be employed for the quantification of small molecules like this compound.[6] The choice of technique often depends on factors such as the required sensitivity, selectivity, sample matrix, and throughput.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and accuracy.[7][8][9][10][11][12][13]
-
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunochemical technique for detecting and quantifying soluble substances such as proteins, peptides, antibodies, and hormones.[14][15][16] For small molecules like this compound, a competitive ELISA format is typically employed.[15][17]
-
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, no-wash immunoassay technology suitable for high-throughput screening.[18][19][20][21][22] It combines fluorescence resonance energy transfer (FRET) with time-resolved measurement to reduce background interference.[18]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for this compound obtained using the described analytical methods.
Table 1: LC-MS/MS Quantification of this compound in Human Plasma
| Parameter | Value |
| Linearity Range (ng/mL) | 0.1 - 1000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 |
| Upper Limit of Quantification (ULOQ) (ng/mL) | 1000 |
| Accuracy (% bias) | -5.2% to 3.8% |
| Precision (% CV) | < 7% |
| Recovery (%) | 85 - 95% |
| Matrix Effect (%) | < 10% |
Table 2: Competitive ELISA Quantification of this compound in Human Serum
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 500 |
| Lower Limit of Detection (LLOD) (ng/mL) | 0.5 |
| IC50 (ng/mL) | 25 |
| Accuracy (% bias) | -8.5% to 6.2% |
| Precision (% CV) | < 12% |
| Specificity | High (low cross-reactivity) |
Table 3: HTRF Quantification of this compound in Cell Lysates
| Parameter | Value |
| Linearity Range (nM) | 0.5 - 200 |
| Lower Limit of Detection (LLOD) (nM) | 0.2 |
| Z'-factor | > 0.7 |
| Accuracy (% bias) | -10.1% to 8.5% |
| Precision (% CV) | < 15% |
| Assay Window (S/B) | > 10 |
Experimental Protocols
LC-MS/MS Quantification of this compound in Human Plasma
This protocol describes a robust and sensitive method for the quantification of this compound in human plasma using a triple quadrupole mass spectrometer.
Materials:
-
This compound reference standard
-
Internal standard (IS) (e.g., a stable isotope-labeled this compound)
-
Human plasma (K2EDTA)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well protein precipitation plate
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or blank, add 150 µL of ACN containing the internal standard (e.g., 10 ng/mL).
-
Mix thoroughly by vortexing for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% FA in Water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 5% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) transitions:
-
This compound: [M+H]+ → fragment ion (to be determined based on compound structure)
-
Internal Standard: [M+H]+ → fragment ion (to be determined based on IS structure)
-
-
Optimize collision energy and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the calibration curve.
-
Quantify this compound concentrations in unknown samples using the regression equation.
-
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 小分子解析と品質管理 [sigmaaldrich.com]
- 7. From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. Small Molecule Quantitation – BIOTECHNOLOGY CENTER – UW–Madison [biotech.wisc.edu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELISA Assay Technique | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. mabtech.com [mabtech.com]
- 17. researchgate.net [researchgate.net]
- 18. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. havokjournal.com [havokjournal.com]
Application Notes and Protocols for mCMQ069 Administration in Mouse Malaria Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
mCMQ069 is a novel antimalarial compound identified as a next-generation derivative of KAF156 (Ganaplacide).[1][2] It has demonstrated potent activity against both liver and blood stages of Plasmodium parasites.[1] Preclinical studies in humanized mouse models of Plasmodium falciparum malaria have highlighted its potential for a single-dose cure and extended chemoprevention.[1][2] These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed experimental protocols and a summary of efficacy data, to guide researchers in the evaluation of this promising antimalarial candidate.
Data Presentation
In Vivo Efficacy of this compound Against P. falciparum (3D7) in Humanized SCID Mice
The following tables summarize the quantitative data from in vivo studies evaluating the efficacy of a single oral dose of this compound in P. falciparum-infected humanized severe combined immunodeficient (SCID) mice.[1][2]
Table 1: Parasitemia Reduction Following Single Oral Dose of this compound
| Dose (mg/kg) | Parasitemia Reduction (at Day 8 post-dosing) |
| 10 | > 1-log reduction (>90%) |
| 25 | > 2-log reduction (>99%) |
| 50 | > 2-log reduction (>99%) |
Table 2: Recrudescence Data for Single Oral Doses of this compound
| Dose (mg/kg) | Day of Parasite Recrudescence |
| 10 | Day 8 |
| 25 | Day 11 |
| 50 | Day 11 |
Table 3: Efficacy and Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Average ED₉₀ | 7.0 mg/kg |
| Average Threshold Exposure for 90% Parasitemia Reduction | 1,739 ng·h/mL/day |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment of this compound in a P. falciparum Humanized Mouse Model
This protocol details the methodology for evaluating the efficacy of this compound against the erythrocytic stages of P. falciparum in a humanized SCID mouse model.[1][2]
1. Materials
-
Compound: this compound
-
Vehicle for Oral Administration: (A suitable vehicle should be determined based on the compound's solubility and stability, e.g., 0.5% (w/v) hydroxypropyl methylcellulose, 0.5% (v/v) Tween 80 in water)
-
Animals: Severe combined immunodeficient (SCID) mice (e.g., NOD-scid IL2Rγc-null [NSG] mice) engrafted with human erythrocytes.[1][3]
-
Parasite Strain: Plasmodium falciparum 3D7 strain.[1]
-
Human Erythrocytes: Group O, for engraftment.
-
Equipment:
-
Oral gavage needles
-
Microscopes
-
Glass slides and methanol (B129727) for fixing
-
Giemsa stain
-
Flow cytometer (optional, for monitoring human erythrocyte engraftment)
-
Standard animal housing and handling equipment
-
2. Methods
2.1. Humanized Mouse Model Preparation
-
Engraft SCID mice with human erythrocytes to create a humanized model susceptible to P. falciparum infection.[4]
-
Monitor the level of human erythrocyte chimerism, for example, by flow cytometry, to ensure a stable population of human red blood cells.[4]
2.2. P. falciparum Infection
-
Infect the humanized mice with the P. falciparum 3D7 strain.[1]
-
Allow the infection to establish, typically monitored by the appearance of parasites in peripheral blood smears.
2.3. This compound Administration
-
Prepare a formulation of this compound in the selected vehicle at the desired concentrations (e.g., for doses of 10, 25, and 50 mg/kg).[1]
-
On day 3 post-infection, administer a single oral dose of the this compound formulation to the test groups of mice via oral gavage.[1]
-
Administer the vehicle alone to a control group of mice.
2.4. Monitoring of Parasitemia
-
Beginning on the day of treatment and continuing for up to 20 days post-treatment, collect a small sample of peripheral blood from each mouse daily or every other day.[1][2]
-
Prepare thin blood smears, fix with methanol, and stain with Giemsa.
-
Determine the percentage of parasitized erythrocytes by microscopic examination.
-
Monitor for parasite recrudescence in the treated groups.
2.5. Data Analysis
-
Calculate the log reduction in parasitemia for each treatment group compared to the vehicle control group.[1]
-
Determine the effective dose required to reduce parasitemia by 90% (ED₉₀).[1]
-
Record the day of parasite recrudescence for each dose level.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vivo efficacy assessment of this compound in the humanized mouse model.
Proposed Mechanism of Action
This compound is a derivative of KAF156, and it is presumed that they share a similar mechanism of action.[1] The precise molecular target of KAF156 is not yet fully elucidated, but resistance to the compound has been linked to mutations in the P. falciparum cyclic amine resistance locus (PfCARL), as well as in UDP-galactose and acetyl-CoA transporters.[5][6] This suggests that this compound may disrupt essential transport or metabolic processes within the parasite.
Conclusion
This compound demonstrates significant promise as a single-dose oral antimalarial agent. The protocols and data presented here provide a framework for the continued preclinical evaluation of this compound in mouse malaria models. Further research is warranted to fully elucidate its mechanism of action and to advance its development as a potential new tool for malaria treatment and prevention.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Improved Murine Model of Malaria Using Plasmodium falciparum Competent Strains and Non-Myelodepleted NOD-scid IL2Rγnull Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A conserved metabolic signature associated with response to fast-acting anti-malarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ganaplacide - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
improving mCMQ069 solubility for experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mCMQ069, focusing on challenges related to its solubility in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a novel, next-generation antimalarial compound with potential as a single-dose treatment for malaria.[1][2][3][4][5] It is characterized as a lipophilic base with a logD at pH 7.4 of 2.66, and it is classified as a Developability Classification System (DCS) class II drug.[1][6] This classification indicates that this compound has high permeability but low aqueous solubility, which can present challenges when preparing solutions for in vitro and in vivo experiments.
Q2: My this compound precipitated when I diluted my DMSO stock into an aqueous buffer. What should I do?
A2: This is a common issue for hydrophobic molecules.[7] First, do not use a solution that contains a precipitate. Centrifuge the vial to pellet the solid material before preparing a new solution.[7] Here are several strategies to prevent precipitation:
-
Lower the Final Concentration: The compound may have exceeded its solubility limit in the aqueous buffer. Try using a lower final concentration in your assay.[7]
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (up to 0.5% is often tolerated in cell-based assays) may be required to maintain solubility. Always include a vehicle control with the equivalent DMSO concentration to validate your results.[7]
-
Use a Different Solvent System: Consider using co-solvents or other formulation strategies to improve solubility.[7][8]
-
Adjust pH: As this compound is a basic compound (pKa = 8.1), the pH of your aqueous buffer can significantly impact its solubility.[1][7] Experimenting with slightly more acidic pH values may improve solubility.
-
Consider the Salt Form: The phosphate (B84403) salt of this compound has demonstrated higher solubility in water compared to the freebase form.[1][6] If you are using the freebase, switching to the phosphate salt could resolve solubility issues.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A3: For hydrophobic compounds like this compound, 100% Dimethyl Sulfoxide (DMSO) is the primary recommended solvent for creating high-concentration stock solutions (e.g., 10 mM).[7][9][10] It is crucial to use anhydrous DMSO to prevent compound degradation over time.
Q4: How should I store my this compound stock solutions?
A4: Proper storage is essential to maintain the compound's stability. For long-term stability:
-
Solid (Powder) Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years, kept in a desiccator to prevent hydration.[7]
-
DMSO Stock Solution: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Classification | DCS Class II | [1][6] |
| Chemical Nature | Lipophilic Base | [1] |
| logD (pH 7.4) | 2.66 | [1] |
| pKa | 8.1 | [1] |
| Melting Point (Freebase) | 201.7°C | [1] |
| Melting Point (Phosphate Salt) | 215°C | [1] |
Table 2: In Vitro Activity Profile of this compound
| Assay Type | Cell Line / Strain | Result (EC₅₀ / CC₅₀) | Source |
| Antimalarial Activity | P. falciparum NF54 (Asexual) | 5.6 ± 2.1 nM | [1][2] |
| Antimalarial Activity | P. berghei (Liver stage) | 5 nM | [1][2] |
| Antimalarial Activity | P. falciparum (Liver stage, NF54) | 8 nM | [1][2] |
| Cytotoxicity | HEK293T | 3-4 µM | [1][2] |
| Cytotoxicity | HepG2 | 3-4 µM | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation: Before opening the vial, briefly centrifuge it to ensure all the powder is at the bottom.
-
Calculation: Calculate the volume of 100% anhydrous DMSO required to achieve a 10 mM concentration based on the mass of the compound and its molecular weight.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex or sonicate the solution gently until the compound is fully dissolved. A brief warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into single-use, low-retention tubes and store at -20°C or -80°C.
Protocol 2: General Method for Assessing Kinetic Solubility in Aqueous Buffer
This protocol helps determine the concentration at which this compound begins to precipitate in your experimental buffer.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO as described in Protocol 1.[7]
-
Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 5 mM, 2.5 mM, 1.25 mM, etc.).
-
Dilution in Aqueous Buffer: In a clear 96-well plate, add 2 µL of each DMSO concentration from the serial dilution to 98 µL of your target aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:50 dilution.[7]
-
Incubation and Observation: Incubate the plate under your experimental conditions (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Analysis: Visually inspect each well for signs of precipitation. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions. This can be quantified more accurately using techniques like nephelometry or light scattering.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Standard workflow for preparing this compound for in vitro assays.
Caption: Putative Plasmodium MAPK signaling pathway context.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. DMSO Solubility Assessment for Fragment-Based Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
mCMQ069 In Vitro Assays: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with the novel antimalarial compound mCMQ069 in various in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel, next-generation antimalarial compound derived from KAF156. It is pan-active, showing activity against both liver and blood stages of Plasmodium parasites, as well as transmission-blocking potential.[1][2] The presumed mode of action is shared with its predecessor, KAF156, and resistance mechanisms are expected to be similar.[1][3]
Q2: What are the key potency and cytotoxicity values for this compound?
A2: this compound demonstrates single-digit nanomolar potency against various P. falciparum strains and life cycle stages. Cytotoxicity is observed in the low micromolar range. A summary of key quantitative data is provided in the tables below.
Q3: In which in vitro assays has this compound been characterized?
A3: this compound has been evaluated in a variety of in vitro assays to determine its activity across the parasite lifecycle, including:
-
Asexual blood-stage proliferation and viability assays (e.g., ³H-hypoxanthine incorporation, SYBR Green, luciferase-based).[1][3]
-
Liver-stage activity assays using P. berghi and P. falciparum.[1][2]
-
Sexual blood-stage assays, such as the Standard Membrane Feeding Assay (SMFA) and the Dual Gamete Formation Assay (DGFA), to assess transmission-blocking potential.[1][2]
-
Cytotoxicity assays using mammalian cell lines like HEK293T and HepG2.[1][2]
-
Parasite Reduction Ratio (PRR) assays to determine the kill kinetics.[1]
Q4: How does serum in the culture medium affect the potency of this compound?
A4: The presence of serum can cause a significant shift in the measured EC50 value of this compound. For instance, in a SYBR green assay, the EC50 value was 1 nM in the presence of AlbuMax, but shifted 13-fold to 13 nM in the presence of serum.[1] This is an important consideration when designing and interpreting in vitro experiments.
Data Presentation
Table 1: In Vitro Potency of this compound Against Plasmodium falciparum
| Assay Type | Strain/Isolate | Measured Activity | Value |
| ³H-Hypoxanthine Incorporation | P. falciparum NF54 (asexual) | Mean EC₅₀ | 5.6 ± 2.1 nM (n=8) |
| SYBR Green Assay (AlbuMax) | P. falciparum 3D7 (asexual) | EC₅₀ | 1 nM |
| SYBR Green Assay (Serum) | P. falciparum 3D7 (asexual) | EC₅₀ | 13 nM |
| Schizont Maturation Test (SMT) (AlbuMax) | P. falciparum | EC₅₀ | 63 nM |
| Schizont Maturation Test (SMT) (Serum) | P. falciparum | EC₅₀ | 130 nM |
| Clinical Isolates | P. ovale | EC₅₀ | ~0.2 - 8.1 nM |
| Clinical Isolates | P. malariae | EC₅₀ | ~1.96 - 6.6 nM |
Source: Data compiled from bioRxiv preprints.[1][2][3]
Table 2: Activity of this compound Against Other Parasite Life Stages
| Assay Type | Species/Stage | Measured Activity | Value |
| Liver Stage Assay | P. berghi | EC₅₀ | 5 nM |
| Liver Stage Assay | P. falciparum NF54 | EC₅₀ | 8 nM |
| Indirect SMFA | P. falciparum (transmission) | EC₅₀ | 1.8 nM |
| Direct SMFA | P. falciparum (transmission) | EC₅₀ | 300 nM |
| Dual Gamete Formation Assay | P. falciparum (male gametes) | EC₅₀ | 3 nM |
| Dual Gamete Formation Assay | P. falciparum (female gametes) | EC₅₀ | 8 nM |
Source: Data compiled from bioRxiv preprints.[1][2]
Table 3: In Vitro Cytotoxicity and Selectivity of this compound
| Cell Line | Measured Activity | Value |
| HEK293T | CC₅₀ | 3-4 µM |
| HepG2 | CC₅₀ | 3-4 µM |
Source: Data compiled from bioRxiv preprints.[1][2]
Troubleshooting Guides
Issue 1: High variability in EC₅₀ values between experiments.
-
Question: We are observing significant well-to-well and plate-to-plate variability in our EC₅₀ values for this compound in our 72-hour SYBR Green assay. What could be the cause?
-
Answer: High variability can stem from several sources. First, ensure consistent parasite seeding density across all wells. Inconsistent starting parasitemia is a common cause of variability. Second, confirm the homogeneity of your this compound solution; inadequate mixing can lead to concentration gradients. Finally, check for edge effects on your microplates, which can be caused by differential evaporation. Consider not using the outer wells of the plate for data analysis.
Issue 2: Lower than expected potency (high EC₅₀).
-
Question: Our measured EC₅₀ for this compound is significantly higher than the published single-digit nanomolar values. What should we check?
-
Answer: Several factors can lead to an apparent decrease in potency.
-
Serum Protein Binding: As noted, this compound's activity is affected by serum proteins.[1] If your assay medium has a high serum concentration, this will increase the EC₅₀. Compare your medium composition to the cited studies.
-
Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Parasite Health: Use parasites in the logarithmic growth phase. Stressed or unhealthy parasites may respond differently to the compound.
-
Assay Incubation Time: The duration of the assay can influence the outcome. The reported SYBR Green assays were conducted over 72 hours.[1]
-
Issue 3: Signs of cytotoxicity in the host cells (for liver-stage assays).
-
Question: In our liver-stage assay using primary human hepatocytes, we are seeing signs of cell death even in the no-parasite control wells treated with this compound. How can we address this?
-
Answer: this compound has a cytotoxic concentration (CC₅₀) in the 3-4 µM range for cell lines like HepG2.[1][2] If your treatment concentrations are approaching this level, you may be observing compound-induced cytotoxicity. It is crucial to run a parallel cytotoxicity assay on your hepatocytes to determine the CC₅₀ in your specific system. This will help you define a therapeutic window where you can assess anti-parasitic activity without confounding effects from host cell toxicity.
Experimental Protocols & Visualizations
General Experimental Workflow for EC₅₀ Determination
The following diagram outlines a typical workflow for determining the half-maximal effective concentration (EC₅₀) of this compound against asexual blood-stage P. falciparum.
Caption: Workflow for EC₅₀ determination using a SYBR Green assay.
Troubleshooting Logic for Inconsistent Results
This diagram illustrates a logical flow for troubleshooting inconsistent results in your in vitro assays.
Caption: A logical guide for troubleshooting variable assay results.
Parasite Life Cycle Stages Targeted by this compound
This diagram shows the different stages of the Plasmodium life cycle in the human host and indicates the stages where this compound has demonstrated activity.
Caption: Plasmodium life cycle stages targeted by this compound.
Methodology: 72h SYBR Green I-Based Asexual Proliferation Assay
-
Parasite Culture: P. falciparum parasites are maintained in RPMI-1640 medium supplemented with AlbuMax or human serum, at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂). Cultures are synchronized to the ring stage prior to assay setup.
-
Compound Preparation: this compound is serially diluted in culture medium to achieve a range of final concentrations for dose-response analysis.
-
Assay Plating: In a 96-well flat-bottom plate, 100 µL of parasite culture (e.g., at 1% parasitemia and 2% hematocrit) is added to each well.
-
Treatment: 100 µL of the appropriate this compound dilution or vehicle control is added to the wells.
-
Incubation: The plate is incubated for 72 hours under the standard culture conditions.
-
Lysis and Staining: After incubation, the plate is frozen to lyse the red blood cells. After thawing, 100 µL of a lysis buffer containing SYBR Green I dye is added to each well.
-
Signal Detection: The plate is incubated in the dark for 1-2 hours, and fluorescence is measured using a plate reader (excitation ~485 nm, emission ~535 nm).
-
Data Analysis: The fluorescence intensity, which correlates with parasite DNA content and thus proliferation, is plotted against the log of the this compound concentration. A non-linear regression model is used to fit the data and calculate the EC₅₀ value.
References
Technical Support Center: Optimizing mCMQ069 Concentration for Parasite Killing
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with mCMQ069, a novel antimalarial compound. Here you will find answers to frequently asked questions and troubleshooting guides to help you optimize this compound concentration for effective parasite killing in your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a next-generation antimalarial compound developed from KAF156.[1][2][3] It demonstrates pan-activity against the parasite lifecycle in the vertebrate host.[2] Like its predecessor KAF156, this compound is presumed to share the same mode of action and resistance pathways.[4] It shows potent activity against both liver and blood stages of Plasmodium parasites.[1][2]
Q2: What are the recommended starting concentrations for in vitro assays?
A2: this compound exhibits single-digit nanomolar mean EC50 values against various P. falciparum strains.[2] For initial dose-response assays, a wide concentration range is recommended, starting from 10-100 µM with serial dilutions. Based on its high potency, ensuring your dilution series covers the 0.1 nM to 100 nM range is critical for accurately determining the EC50.
Q3: What are the solubility and storage recommendations for this compound?
A3: this compound is a lipophilic base (log D at pH7.4 = 2.66) and is classified as a DCS class II drug, indicating low solubility.[2] For in vitro assays, a 2 mg/mL stock solution in 100% DMSO is a common practice for similar compounds.[5] The final DMSO concentration in the culture well should not exceed 0.5% to avoid solvent-induced toxicity.[6] The free-base and phosphate (B84403) salt of this compound are crystalline with high melting points, suggesting good stability.[2][4] Stock solutions should be stored at -20°C or -80°C to ensure stability.
Q4: What is the cytotoxicity profile of this compound?
A4: Cytotoxicity assays using HEK293T and HepG2 cell lines have shown CC50 values in the 3-4 μM range.[1][2][4] This indicates a favorable selectivity index when compared to its potent anti-parasitic activity in the low nanomolar range.
Quantitative Data Summary
The following tables summarize the in vitro potency and cytotoxicity data for this compound.
Table 1: In Vitro Potency of this compound against Plasmodium Species
| Parasite Species/Strain | Assay Type | EC50 Value | Reference |
| P. falciparum NF54 (asexual) | 3H-hypoxanthine incorporation | 5.6 ± 2.1 nM | [1][2] |
| P. falciparum (various strains) | 72h SYBR Green proliferation | Comparable to 3H-hypoxanthine | [2] |
| P. falciparum (luciferase-expressing) | 48h viability assay | Comparable to 3H-hypoxanthine | [2] |
| P. ovale (clinical isolates) | Not specified | ~0.2-8.1 nM | [1][2] |
| P. malariae (clinical isolates) | Not specified | ~1.96-6.6 nM | [1][2] |
| P. berghei (liver stage surrogate) | Not specified | 5 nM | [2] |
| P. falciparum NF54 (liver stage) | Not specified | 8 nM | [1][2] |
Table 2: Cytotoxicity and Kill Rate Parameters for this compound
| Parameter | Cell Line / Parasite Strain | Value | Reference |
| CC50 | HEK293T, HepG2 | 3-4 μM | [1][2][4] |
| In vitro log Parasite Reduction Ratio (PRR) at 10x EC50 | P. falciparum 3D7 | 3.57 | [1][4] |
| Parasite Clearance Time (PCT99.9) | P. falciparum 3D7 | ~61 hours | [1][4] |
| Lag Phase before killing | P. falciparum 3D7 | 24 hours | [1][4] |
Experimental Protocols
Protocol: EC50 Determination using SYBR Green I Assay
This protocol outlines a standard method for determining the 50% effective concentration (EC50) of this compound against asexual blood-stage P. falciparum.
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.[7] Synchronize parasites to the ring stage using sorbitol lysis.[7]
-
Drug Plate Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in a 96-well plate using a culture medium to achieve the desired final concentrations. A common approach is a 2-fold or 3-fold dilution series.[6]
-
Include drug-free wells (positive growth control) and wells with uninfected erythrocytes (background control).[7]
-
-
Assay Initiation:
-
Adjust the synchronized parasite culture to a final parasitemia of 0.5-1% and a hematocrit of 2%.[7]
-
Add the parasite suspension to the drug-containing wells.
-
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.[5][7]
-
Lysis and Staining:
-
After incubation, lyse the erythrocytes by freezing the plates at -80°C.
-
Thaw the plates and add a lysis buffer containing the fluorescent dye SYBR Green I to each well.[7]
-
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour at room temperature, then read the fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all experimental wells.
-
Calculate the percentage of parasite growth inhibition for each concentration relative to the drug-free control.
-
Determine the EC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Troubleshooting Guides
Problem 1: I am not observing any parasite killing, even at high concentrations.
-
Possible Cause: Compound precipitation.
-
Solution: this compound is a lipophilic compound.[2] Visually inspect the wells of your assay plate for any precipitate. If observed, consider preparing a new stock solution or reducing the highest concentration tested.[6] The use of a phosphate salt version of this compound may increase solubility.[2][4]
-
-
Possible Cause: Compound degradation.
-
Solution: Ensure your this compound stock solution is stored correctly and has not expired. Prepare fresh dilutions for each experiment from a validated stock.[8]
-
-
Possible Cause: Parasite resistance.
-
Solution: While unlikely for a novel compound, ensure the parasite strain you are using is not known to be resistant to KAF156-class inhibitors. Confirm the identity of your parasite strain.[8]
-
Problem 2: My dose-response curve is flat or shows high variability between replicates.
-
Possible Cause: Inaccurate pipetting or dilution series.
-
Solution: Ensure careful and accurate pipetting, especially during the creation of serial dilutions. Use calibrated pipettes and change tips for each dilution step.[6]
-
-
Possible Cause: Inconsistent parasite distribution.
-
Solution: Thoroughly mix the parasite culture before dispensing it into the 96-well plate to ensure a uniform cell suspension in each well.[6]
-
-
Possible Cause: "Edge effects" in the microplate.
-
Solution: The outer wells of a 96-well plate are prone to evaporation, which can affect parasite growth. Avoid using the outermost wells for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[6]
-
-
Possible Cause: Sub-optimal assay conditions.
-
Solution: Maintain consistent culture conditions, including medium, serum percentage, hematocrit, and initial parasitemia, as variations can significantly impact parasite growth and EC50 values.[5]
-
Problem 3: I am observing significant cytotoxicity to my host cells (if applicable).
-
Possible Cause: Concentration is too high.
-
Possible Cause: Solvent toxicity.
-
Solution: Ensure the final concentration of your solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[6] Always include a solvent control (cells treated with the same amount of DMSO as the highest drug concentration) to verify that the solvent is not causing the observed cytotoxicity.[6]
-
Visualizations
Below are diagrams illustrating key workflows and concepts for optimizing this compound experiments.
Caption: Workflow for determining the EC50 of this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
mCMQ069 stability and storage conditions
This technical support center provides guidance on the stability and storage of mCMQ069, addressing potential issues researchers, scientists, and drug development professionals may encounter. The information is based on currently available data.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound relevant to its stability?
A1: this compound is a lipophilic base. The free-base and its phosphate (B84403) salt are crystalline solids with high melting points, suggesting good thermal stability in the solid state.[1] Key properties are summarized in the table below.
Q2: Are there any known instabilities of this compound?
A2: Yes, the piperazine (B1678402) moiety of this compound has been noted for its instability in the presence of silica (B1680970) and oxygen.[1] This is a critical consideration for both storage and experimental procedures involving chromatography or exposure to air.
Q3: What are the recommended storage conditions for solid this compound?
A3: While specific long-term storage conditions have not been detailed in published literature, based on its known instability to oxygen, it is recommended to store solid this compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. To minimize potential degradation, storage at low temperatures (e.g., -20°C or -80°C) and protection from light are advisable as general best practices for research compounds.
Q4: How should I prepare and store solutions of this compound?
A4: For in vivo pharmacokinetic studies, this compound has been formulated in a solution of 75% PEG 400 and 25% D5W.[2] For other applications, the choice of solvent will depend on the experimental requirements. Given its lipophilic nature, organic solvents are likely suitable. Due to its sensitivity to oxygen, it is recommended to use degassed solvents and to store solutions under an inert atmosphere. Stock solutions should be stored at low temperatures and protected from light. It is advisable to prepare fresh solutions for critical experiments or to qualify the stability of stored solutions if they are to be used over an extended period.
Q5: Can I use silica gel chromatography to purify this compound?
A5: Caution is advised when using silica gel chromatography due to the noted instability of the piperazine moiety to silica.[1] If silica gel chromatography is unavoidable, it is recommended to use a deactivated silica gel and to minimize the exposure time of the compound to the stationary phase. Alternative purification methods, such as reverse-phase chromatography, could be considered.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results over time with the same batch of this compound. | Degradation of the compound due to improper storage or handling. | 1. Review storage conditions. Ensure the solid compound is stored under an inert atmosphere and protected from light and moisture. 2. For solutions, ensure they are stored at an appropriate low temperature, protected from light, and under an inert atmosphere. 3. Prepare fresh solutions for each experiment. 4. Re-evaluate the purity of the compound using an appropriate analytical method (e.g., HPLC-MS). |
| Loss of compound during purification by silica gel chromatography. | Degradation of this compound on the silica gel stationary phase.[1] | 1. Avoid silica gel chromatography if possible. 2. If necessary, use deactivated silica gel (e.g., treated with a base like triethylamine). 3. Minimize the time the compound is on the column. 4. Consider alternative purification techniques such as reverse-phase chromatography or crystallization. |
| Discoloration or change in the physical appearance of solid this compound. | Potential degradation due to exposure to oxygen, light, or moisture. | 1. Do not use the material if its physical appearance has changed. 2. Re-analyze the material to confirm its identity and purity. 3. Ensure proper storage conditions are maintained for remaining stock. |
Physicochemical Properties of this compound
| Property | Value | Reference |
| Form | Crystalline Solid | [1] |
| Melting Point (Free Base) | 201.7°C | [1] |
| Melting Point (Phosphate Salt) | 215°C | [1] |
| Nature | Lipophilic Base | [1] |
Experimental Protocols
General Protocol for Handling and Solution Preparation
-
Handling Solid Compound: Handle solid this compound in a controlled environment, preferably within a glovebox under an inert atmosphere (argon or nitrogen), to minimize exposure to oxygen.
-
Solvent Preparation: For preparing solutions, use high-purity, degassed solvents. Solvents can be degassed by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes or by several freeze-pump-thaw cycles.
-
Solution Preparation:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of the compound in a tared vial under an inert atmosphere if possible.
-
Add the degassed solvent to the solid and mix until fully dissolved. Sonication may be used to aid dissolution if necessary.
-
-
Solution Storage: Store stock solutions in tightly sealed vials with an inert gas headspace at -20°C or -80°C, protected from light. For aqueous solutions, flash-freezing in liquid nitrogen before storage at -80°C can prevent phase separation and degradation.
Visualized Workflow
Caption: General workflow for assessing the chemical stability of a compound like this compound.
References
Technical Support Center: Overcoming Experimental Variability with mCMQ069
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing mCMQ069, a novel antimalarial agent. Given the recent introduction of this compound, this guide focuses on proactively addressing potential sources of experimental variability to ensure robust and reproducible results.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and potential issues that may arise during experiments with this compound.
1. My in vitro potency (EC50) values for this compound are inconsistent between experiments. What could be the cause?
Inconsistent EC50 values can stem from several factors related to compound handling, assay conditions, and parasite biology.
-
Troubleshooting Steps:
-
Compound Solubility and Stability:
-
Issue: this compound is a lipophilic base with high solubility that can be influenced by the solvent and pH.[1] Improper dissolution or storage can lead to precipitation or degradation.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO for each experiment. Visually inspect for any precipitation before use. Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the compound may be affected by exposure to silica (B1680970) and oxygen.[2]
-
-
Assay System Consistency:
-
Issue: Different assay formats (e.g., ³H-hypoxanthine incorporation, SYBR Green proliferation, or luciferase-based viability assays) can yield slightly different EC50 values.[1]
-
Recommendation: Maintain a consistent assay format for comparative studies. If switching between methods, perform bridging experiments to establish a correlation between the results.
-
-
Parasite Health and Density:
-
Issue: The physiological state of the Plasmodium falciparum culture can significantly impact drug susceptibility. Factors include parasitemia, growth phase, and overall culture health.
-
Recommendation: Use tightly synchronized parasite cultures at a consistent starting parasitemia and hematocrit for all experiments. Regularly monitor culture health and discard any cultures that show signs of stress.
-
-
Incubation Time:
-
Issue: this compound has a moderate speed of action, with a lag phase of approximately 24 hours.[2] Shorter incubation times may not capture the full effect of the compound.
-
Recommendation: Standardize the incubation period for your assays. A 72-hour incubation is generally recommended to accurately determine the EC50.[1]
-
-
2. I am observing high variability in my in vivo pharmacokinetic (PK) studies. What are the potential reasons?
In vivo studies introduce additional layers of complexity that can contribute to variability.
-
Troubleshooting Steps:
-
Formulation and Administration:
-
Issue: As a DCS class II drug, this compound's absorption can be limited by its formulation.[1] Inconsistent formulation or administration can lead to variable plasma concentrations.
-
Recommendation: Develop a standardized and stable formulation for oral administration. Ensure precise and consistent dosing for all animals. For intravenous administration, ensure complete injection into the bloodstream.
-
-
Animal Health and Metabolism:
-
Issue: The health, age, and species of the animal model can influence drug metabolism. This compound is metabolized into several metabolites, and the metabolic profile can differ between species (e.g., mouse vs. rat).[1]
-
Recommendation: Use healthy animals from a reputable supplier and ensure they are age- and weight-matched. Be aware of the known metabolic differences between the species you are using.
-
-
Blood Sampling and Processing:
-
Issue: Inconsistent timing of blood draws and improper sample handling can affect the measured plasma concentrations.
-
Recommendation: Adhere to a strict blood sampling schedule. Process blood samples consistently and store plasma at the appropriate temperature (-80°C) until analysis.
-
-
3. My cytotoxicity (CC50) values in mammalian cell lines seem to vary. How can I improve consistency?
-
Troubleshooting Steps:
-
Cell Line Health and Passage Number:
-
Issue: The health, confluency, and passage number of cell lines like HEK293T and HepG2 can affect their sensitivity to cytotoxic compounds.
-
Recommendation: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of the experiment. Seed cells at a consistent density for all assays.
-
-
Compound Stability in Culture Media:
-
Issue: The stability of this compound in cell culture media over the course of the assay can impact the results.
-
Recommendation: Minimize the time the compound is in the media before being added to the cells. Consider performing a stability test of this compound in your specific culture media if variability persists.
-
-
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound against Plasmodium Species
| Species/Strain | Assay Method | Mean EC50 (nM) | Reference |
| P. falciparum NF54 | ³H-hypoxanthine incorporation | 5.6 ± 2.1 | [1][2] |
| P. vivax (clinical isolates) | Not specified | Shift to lower EC50 compared to P. falciparum | [1][2] |
| P. ovale (clinical isolates) | Not specified | ~0.2 - 8.1 | [1][2] |
| P. malariae (clinical isolates) | Not specified | ~1.96 - 6.6 | [1][2] |
| P. berghei (liver stage) | Not specified | 5 | [1][2] |
| P. falciparum NF54 (liver stage) | Not specified | 8 | [1][2] |
Table 2: In Vitro Cytotoxicity and Kill Kinetics of this compound
| Parameter | Cell Line/Parasite | Value | Reference |
| CC50 | HEK293T | 3-4 µM | [2] |
| CC50 | HepG2 | 3-4 µM | [2] |
| In vitro log parasite reduction ratio | P. falciparum 3D7 | 3.57 (at 10x EC50) | [2] |
| Parasite Clearance Time (PCT99.9) | P. falciparum 3D7 | ~61 hours | [2] |
Table 3: Predicted Human Pharmacokinetic Parameters and Dose
| Parameter | Value | Reference |
| Clearance (CL) | 0.31 mL/min/kg | [2] |
| Volume of Distribution (Vss) | 6.8 L/kg | [2] |
| Half-life (t1/2) | > 200 hours | [2] |
| Predicted Single Oral Dose (Treatment) | 40 - 106 mg | [2] |
| Predicted Single Oral Dose (28-day Chemoprevention) | 96 - 216 mg | [2] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: In Vitro Asexual Blood Stage Activity Assay (³H-hypoxanthine Incorporation)
-
Parasite Culture: Maintain asynchronous or synchronous P. falciparum cultures (e.g., NF54) in human erythrocytes at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Assay Plate Preparation: Add the diluted compound to a 96-well plate.
-
Parasite Addition: Add synchronized ring-stage parasites at a final parasitemia of 0.5% and a final hematocrit of 2.5%.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
³H-hypoxanthine Labeling: Add ³H-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat, wash, and dry. Measure the incorporation of ³H-hypoxanthine using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% effective concentration (EC50) by fitting the dose-response data to a sigmoidal curve.
Protocol 2: In Vitro Cytotoxicity Assay (e.g., using HEK293T cells)
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add a viability reagent (e.g., resazurin (B115843) or CellTiter-Glo®) and incubate according to the manufacturer's instructions.
-
Measurement: Measure the fluorescence or luminescence using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Visualizations
The following diagrams illustrate key concepts related to this compound experimentation.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Factors contributing to experimental variability with this compound.
Caption: Postulated mechanism of action for this compound's class of compounds.
References
troubleshooting mCMQ069 inconsistent results
Welcome to the troubleshooting guide for mCMQ069. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and inconsistencies that may arise during experimentation with this novel antimalarial compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my in vitro EC50 values for this compound higher or more variable than those reported in the literature?
A1: Inconsistent EC50 values can stem from several factors related to assay conditions and compound handling. Here are some potential causes and solutions:
-
Assay Format: Different assay formats can yield slightly different EC50 values. The originally reported EC50 of 5.6 ± 2.1 nM for P. falciparum NF54 was determined using a 3H-hypoxanthine incorporation assay.[1] Comparable results were seen with SYBR Green and luciferase-based viability assays, but variations in incubation times (48h vs. 72h), reagents, and instrumentation can introduce variability.[1]
-
Compound Solubility and Stability: this compound is a lipophilic base, which can affect its solubility in aqueous media.[2] Ensure the compound is fully dissolved in your stock solution (e.g., DMSO) and that the final concentration of the solvent in your assay medium is low and consistent across experiments. Precipitation of the compound during the assay will lead to a significant overestimation of the EC50.
-
Salt Form: The solubility of this compound is affected by its salt form. The phosphate (B84403) salt has higher solubility in aqueous solutions compared to the free base.[2] Using different salt forms without appropriate formulation adjustments can lead to inconsistent results.
-
Parasite Strain and Health: The sensitivity of Plasmodium parasites to antimalarials can vary between strains. Ensure you are using the correct strain and that the parasite culture is healthy and in the appropriate growth phase.
-
Reagent Quality: Verify the quality and concentration of all reagents, including culture media, serum, and the radioisotope or fluorescent dye used in your assay.
Below is a workflow to help troubleshoot inconsistent in vitro results.
Q2: We are observing inconsistent efficacy of this compound in our in vivo animal models. What could be the cause?
A2: In vivo experiments introduce a higher level of complexity. Variability in efficacy can be attributed to factors related to the compound's formulation, administration, and the animal model itself.
-
Pharmacokinetics (PK) and Formulation: The absorption and exposure of this compound can be highly dependent on the formulation and vehicle used. The phosphate salt of this compound in a solution was shown to have better pharmacokinetic properties compared to a suspension of the free base.[1][3] Inconsistent preparation of the dosing formulation can lead to variable exposure and, consequently, inconsistent efficacy.
-
Route of Administration: Ensure the route of administration (e.g., oral gavage, intravenous) is consistent and performed correctly. Improper administration can lead to significant differences in drug exposure.
-
Animal Health and Parasite Load: The health status of the animals and the initial parasite burden at the time of treatment can impact the outcome. Standardize these parameters across all study groups.
-
Metabolism: this compound is subject to metabolism.[1] Factors that affect host metabolism (e.g., diet, stress, co-administered drugs) could potentially alter the clearance rate of the compound, affecting its efficacy.
The diagram below outlines a decision-making process for investigating in vivo variability.
Reference Data
For comparison, the following tables summarize key quantitative data from the initial characterization of this compound.
Table 1: In Vitro Potency of this compound against Plasmodium Species
| Parasite Species/Strain | Stage | Assay Method | Mean EC50 (nM) |
| P. falciparum (NF54) | Asexual Blood Stage | 3H-hypoxanthine incorporation | 5.6 ± 2.1[1] |
| P. falciparum (NF54) | Liver Stage | Not Specified | 8[1] |
| P. vivax (Clinical Isolates) | Asexual Blood Stage | Not Specified | Reported as more active than against other species[1] |
| P. ovale (Clinical Isolates) | Not Specified | Not Specified | ~0.2 - 8.1[1][2] |
| P. malariae (Clinical Isolates) | Not Specified | Not Specified | ~1.96 - 6.6[1][2] |
| P. bergheri (Murine surrogate) | Liver Stage | Not Specified | 5[1][2] |
Table 2: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value |
| Classification | Lipophilic base[2] |
| log D (pH 7.4) | 2.66[2] |
| pKa | 8.1[2] |
| DCS Class | II[2] |
| Salt Form Note | Phosphate salt improves solubility.[2] |
Experimental Protocols
Adherence to a standardized protocol is crucial for reproducibility. The following outlines the key steps for one of the primary in vitro assays used in the characterization of this compound.
Protocol: P. falciparum Asexual Blood Stage Activity via [3H]-Hypoxanthine Incorporation Assay
-
Parasite Culture: Culture P. falciparum (e.g., NF54 strain) in human erythrocytes (O+) at 2% hematocrit in RPMI-1640 medium supplemented with HEPES, hypoxanthine, sodium bicarbonate, and 10% human serum. Maintain the culture in a controlled environment (5% CO2, 5% O2, 90% N2) at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.
-
Assay Plate Preparation: Add the diluted compound to a 96-well microtiter plate. Add the parasite culture (predominantly ring-stage) at 1% parasitemia and 1% hematocrit.
-
Incubation: Incubate the plates for 48 hours under the same conditions as the parasite culture.
-
Radiolabeling: Add [3H]-hypoxanthine to each well and incubate for an additional 24 hours.
-
Harvesting and Measurement: Harvest the cells onto a filter mat and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the 50% inhibitory concentration (EC50) by fitting the dose-response data to a sigmoidal curve using appropriate software. The reported mean EC50 against P. falciparum NF54 using this method is 5.6 ± 2.1 nM.[1]
References
Technical Support Center: Synthesis of mCMQ069
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of mCMQ069. The information is tailored to address specific challenges that may arise during the scale-up of this novel antimalarial compound.
Troubleshooting Guide
The synthesis of this compound, a next-generation antimalarial, involves a multi-component reaction that, while efficient, can present challenges during scale-up. Below are common issues and their potential solutions.
| Problem ID | Issue Description | Recommended Actions |
| YLD-001 | Low Yield in the Groebke-Blackburn-Bienaymé (GBB) Reaction: The primary three-component reaction is yielding less than 50% of the desired imidazo[1,2-a]pyridine (B132010) core. | 1. Reagent Quality: Ensure all starting materials (aminopyridine derivative, aldehyde, and isocyanide) are of high purity and dry. Isocyanides, in particular, can be prone to degradation. 2. Catalyst Screening: Optimize the Lewis or Brønsted acid catalyst. While various catalysts can be effective, their performance can be substrate-dependent. See Table 1 for a comparison of common catalysts. 3. Water Scavenging: The GBB reaction is sensitive to water. Introduce a dehydrating agent like trimethyl orthoformate or molecular sieves to drive the reaction to completion.[1] 4. Temperature Control: Monitor and control the reaction temperature closely. Run initial reactions at a smaller scale to determine the optimal temperature profile before scaling up. |
| PUR-001 | Difficulty in Purifying the Crude Product: The crude this compound product is contaminated with side-products or unreacted starting materials, making chromatographic purification difficult and inefficient at a larger scale. | 1. Salt Formation: Consider converting the basic this compound into a salt (e.g., hydrochloride or sulfate) to facilitate crystallization and isolation, which can be a more scalable purification method than chromatography.[1] 2. Solvent Selection: Experiment with different solvent systems for extraction and crystallization to improve the separation of the product from impurities. 3. Reaction Optimization: A cleaner reaction will simplify purification. Re-evaluate the reaction conditions (stoichiometry, temperature, reaction time) to minimize the formation of byproducts. |
| SCL-001 | Inconsistent Results Upon Scale-Up: A reaction that worked well at the gram scale is now giving variable yields and purity at the kilogram scale. | 1. Heat and Mass Transfer: Poor mixing and inefficient heat transfer are common issues in larger reactors.[2] Ensure that the stirring is adequate to maintain a homogeneous mixture and that the reactor's cooling/heating system can handle the reaction's thermal profile. 2. Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction outcome at a larger scale. A controlled, slower addition may be necessary to prevent localized high concentrations and side reactions. 3. Process Analytical Technology (PAT): Implement in-process monitoring (e.g., HPLC, UPLC) to track the reaction progress and the formation of impurities. This will provide a better understanding of the reaction kinetics at scale. |
| SOL-001 | Solvent-Related Issues: The choice of solvent is affecting the reaction rate and yield. | 1. Solvent as a Co-catalyst: In GBB reactions, protic solvents like methanol (B129727) can act as co-catalysts.[3] If you are using an aprotic solvent, consider switching to or adding a protic co-solvent. 2. Solubility: Ensure that all reactants and intermediates are sufficiently soluble in the chosen solvent system at the reaction temperature to avoid mass transfer limitations. |
Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Reported Yield Range (%) | Notes |
| p-Toluenesulfonic acid (p-TsOH) | 10 - 20 | Methanol, Ethanol | 25 - 78 | 70 - 95 | A common, cost-effective Brønsted acid catalyst.[3][4] |
| Scandium(III) triflate (Sc(OTf)₃) | 5 - 10 | Methanol | 25 - 60 | 85 - 98 | A highly effective but more expensive Lewis acid catalyst. |
| Gadolinium(III) triflate (Gd(OTf)₃) | 5 | Methanol | 150 (Microwave) | 80 - 95 | Effective under microwave heating conditions, which can accelerate the reaction.[5] |
| Molecular Iodine (I₂) | 10 - 20 | Dichloromethane | 25 | 75 - 90 | A mild and inexpensive catalyst for this transformation.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
A1: The synthesis of this compound is based on the Groebke-Blackburn-Bienaymé (GBB) three-component reaction. This reaction efficiently constructs the imidazo[1,2-a]pyridine core of the molecule from an aminopyridine derivative, an aldehyde, and an isocyanide in a single step.[1][4]
Q2: My isocyanide reagent appears to be degrading. How can I handle it?
A2: Isocyanides can be unstable and have a strong, unpleasant odor. They should be stored under an inert atmosphere (nitrogen or argon) at low temperatures. It is advisable to use freshly purified isocyanide for the best results. Purity can be checked by NMR or GC-MS before use.
Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?
A3: Yes. Scaling up any chemical reaction introduces new safety considerations. For the this compound synthesis, pay close attention to:
-
Thermal Runaway: The GBB reaction can be exothermic. Ensure your reactor has adequate cooling capacity to manage the heat generated, especially during the initial phase of the reaction.
-
Reagent Handling: Isocyanides are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Solvent Safety: Be aware of the flammability and toxicity of the solvents being used and take appropriate precautions for storage and handling at larger scales.
Q4: Can this reaction be performed using continuous flow chemistry?
A4: The GBB reaction is well-suited for continuous flow synthesis. Flow chemistry can offer better control over reaction parameters such as temperature, mixing, and reaction time, which can lead to improved yields, purity, and safety, especially at an industrial scale.
Experimental Protocols & Visualizations
Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction
This is a representative protocol for the synthesis of an imidazo[1,2-a]pyridine core, which should be adapted and optimized for the specific substrates used in the this compound synthesis.
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet. The flask is charged with the aminopyridine derivative (1.0 eq.) and the aldehyde (1.0 eq.).
-
Solvent Addition: Anhydrous methanol is added to the flask to dissolve the reactants.
-
Catalyst Addition: The catalyst (e.g., p-TsOH, 0.1 eq.) is added to the stirred solution.
-
Isocyanide Addition: The isocyanide (1.1 eq.) is added dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: The reaction mixture is heated to reflux (approx. 65°C) and monitored by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Work-up: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or by crystallization after salt formation.
Diagrams
Caption: The reaction pathway for the synthesis of the this compound core.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 5. scielo.br [scielo.br]
- 6. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
mCMQ069 Off-Target Effects: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the investigation of off-target effects of the antimalarial candidate mCMQ069.
Frequently Asked Questions (FAQs)
Q1: What is the known off-target profile of this compound?
A1: As a next-generation imidazolopiperazine, this compound is a highly selective antimalarial compound.[1][2] Preclinical data is currently limited to in vitro cytotoxicity assays.[1][2]
Q2: Has this compound shown any cytotoxicity against human cell lines?
A2: Yes, in vitro cytotoxicity assays were performed on human embryonic kidney (HEK293T) and human liver cancer (HepG2) cell lines. The 50% cytotoxic concentration (CC50) was determined to be in the range of 3-4 μM for both cell lines.[1][2]
Q3: What are the potential off-target effects of the parent compound, KAF156, and could they be relevant for this compound?
A3: As this compound is an analog of KAF156, it is presumed to share a similar mode of action and potentially a similar safety profile.[2] Clinical studies of KAF156 have reported several side effects, which could be indicative of potential off-target effects. These include asymptomatic slow heart rates, nausea, vomiting, and increases in liver enzymes.[3] One study reported that 30% of participants showed elevated transaminases.[4]
Troubleshooting Guide
Issue: Observing cytotoxicity in your cell-based assays at expected efficacious concentrations.
Possible Cause 1: Off-target activity of this compound.
-
Troubleshooting Step: Refer to the known CC50 values for this compound. If your observed cytotoxicity is within the 3-4 μM range, it may be consistent with the compound's intrinsic cytotoxic potential.
-
Recommendation: Perform a dose-response curve to determine the CC50 in your specific cell line. Consider using a lower concentration of this compound if compatible with your experimental goals.
Possible Cause 2: Assay interference.
-
Troubleshooting Step: Rule out any potential artifacts in your assay. For example, ensure the compound is not interfering with the reporter system (e.g., luciferase, fluorescent dyes).
-
Recommendation: Run appropriate controls, including vehicle-only and positive controls for cytotoxicity.
Issue: Unexpected phenotypic changes in your in vivo model.
Possible Cause: Potential off-target effects based on KAF156 clinical data.
-
Troubleshooting Step: Monitor for any signs that could correlate with the observed side effects of KAF156. This could include monitoring cardiac function (e.g., heart rate) and taking blood samples to measure liver enzyme levels.
-
Recommendation: Conduct baseline measurements before compound administration to have a clear comparison. If significant changes are observed, consider dose adjustments or termination of the experiment.
Data Summary
Table 1: In Vitro Cytotoxicity of this compound [1][2]
| Cell Line | Assay Type | Parameter | Value |
| HEK293T | Cytotoxicity Assay | CC50 | 3-4 μM |
| HepG2 | Cytotoxicity Assay | CC50 | 3-4 μM |
Table 2: Reported Clinical Side Effects of Parent Compound KAF156 [3][4]
| Adverse Event | Frequency/Details |
| Asymptomatic Slow Heart Rates | Reported in some patients |
| Nausea and Vomiting | Common adverse events |
| Increased Liver Enzymes | Reported in some patients |
| Elevated Transaminases | Observed in 30% of participants in one study |
Experimental Protocols
Protocol 1: General In Vitro Cytotoxicity Assay (CellTiter-Glo® as an example)
Note: The specific protocol used for the published this compound cytotoxicity data is not detailed. The following is a general and widely used protocol.
-
Cell Seeding: Seed human cell lines (e.g., HEK293T, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Compound Treatment: Add the diluted compound to the cells. Include vehicle-only controls and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Data Analysis: Measure luminescence using a plate reader. Calculate the CC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Workflow for Investigating Off-Target Effects.
Caption: Presumed Mechanism of Action of this compound.
References
Technical Support Center: Mitigating Cytotoxicity of mCMQ069 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered during in vitro experiments with the novel antimalarial compound, mCMQ069.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known cytotoxicity?
A1: this compound is a novel antimalarial compound with a mechanism of action distinct from current therapies.[1][2] In vitro cytotoxicity assays have been performed on human cell lines to assess its safety profile. The 50% cytotoxic concentration (CC50) of this compound has been determined to be in the 3-4 μM range for both HEK293T (human embryonic kidney) and HepG2 (human liver cancer) cell lines.[1][2]
Q2: What are the common initial signs of this compound-induced cytotoxicity in my cell culture?
A2: Initial indicators of cytotoxicity can include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe blebbing of the cell membrane, a hallmark of apoptosis.
-
Reduced Cell Proliferation: A noticeable decrease in the rate of cell growth compared to vehicle-treated control cells.
-
Increased Cell Debris: An accumulation of floating dead cells and cellular fragments in the culture medium.
-
Decreased Metabolic Activity: Reduced signal in metabolic assays such as MTT or resazurin-based assays.
Q3: How can I distinguish between a specific on-target cytotoxic effect and a general off-target effect of this compound?
A3: Differentiating between on-target and off-target effects is crucial. Consider the following strategies:
-
Cell Line Panel Screening: Test this compound across a panel of diverse cell lines. A specific on-target effect may be more pronounced in cell lines expressing the target protein at higher levels.
-
Target Engagement Assays: If the molecular target of this compound in mammalian cells is known or hypothesized, perform assays to confirm that the compound binds to its target at concentrations that correlate with the observed cytotoxicity.
-
Rescue Experiments: If the cytotoxic mechanism is known to involve the inhibition of a specific pathway, attempt to "rescue" the cells by providing a downstream product of that pathway.
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide provides a systematic approach to troubleshooting and mitigating unexpected or high levels of cytotoxicity when working with this compound.
Problem 1: Higher than expected cytotoxicity in the experimental cell line.
| Possible Cause | Suggested Solution |
| Inappropriate Compound Concentration: The concentration of this compound being used may be too high for your specific cell line. | Perform a dose-response experiment to determine the precise CC50 value for your cell line. Test a wide range of concentrations, starting from nanomolar levels and extending to high micromolar concentrations. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be contributing to cell death. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Always include a vehicle-only control in your experiments. |
| Prolonged Incubation Time: The duration of exposure to this compound may be too long, leading to cumulative toxicity. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal incubation time that achieves the desired experimental outcome while minimizing cytotoxicity. |
| Cell Line Sensitivity: The chosen cell line may be particularly sensitive to this compound. | If feasible, consider using a more robust cell line. Otherwise, extensive optimization of concentration and incubation time is necessary. |
| Compound Precipitation: this compound may be precipitating out of solution at the tested concentrations, leading to inconsistent results and potential toxicity from the precipitate. | Visually inspect the culture wells for any signs of precipitation. If observed, consider lowering the concentration or using a different solvent system. |
Problem 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Cell Seeding Density: Variations in the initial number of cells per well can lead to significant differences in cytotoxicity readouts. | Use a cell counter to ensure a consistent and accurate number of cells are seeded in each well for every experiment. |
| Cell Passage Number and Health: Cells at high passage numbers or those that are unhealthy are more susceptible to stress and may show variable responses. | Use cells within a consistent and low passage number range. Always ensure that the cells are healthy and have high viability (>95%) before starting an experiment. |
| Reagent Variability: Inconsistent preparation of this compound stock solutions or assay reagents can introduce variability. | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure all assay reagents are within their expiration dates and are prepared according to the manufacturer's instructions. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | CC50 (μM) | Reference |
| HEK293T | Not Specified | 3 - 4 | [1][2] |
| HepG2 | Not Specified | 3 - 4 | [1][2] |
Table 2: Example of Serum Concentration Effect on Compound Cytotoxicity (Hypothetical Data)
| Serum Concentration (%) | CC50 of Compound X (μM) |
| 10 | 15.2 |
| 5 | 9.8 |
| 1 | 4.5 |
| 0 (Serum-free) | 1.2 |
Experimental Protocols
Dose-Response Cytotoxicity Assay using MTT
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the 2X this compound dilutions to the respective wells. Include vehicle-only and no-treatment controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Caspase-3/7 Activity Assay (Apoptosis Detection)
Objective: To determine if this compound induces apoptosis through the activation of executioner caspases.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents on a plate shaker for 30 seconds and incubate at room temperature for 1-2 hours, protected from light.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: An increase in luminescence relative to the vehicle control indicates the activation of caspase-3/7.
Visualizations
References
Validation & Comparative
A New Contender in Antimalarial Research: mCMQ069 Demonstrates Potent Activity, Outperforming Chloroquine in Preclinical Studies
For Immediate Release
[City, State] – A novel antimalarial compound, mCMQ069, has shown promising efficacy in preclinical studies, exhibiting potent activity against multiple Plasmodium species, including strains with reduced sensitivity to traditional therapies like chloroquine (B1663885). This next-generation antimalarial, a fluorinated analog of KAF156, presents a potential single-dose cure and a month-long chemopreventive option, addressing critical needs in the global fight against malaria.
This compound demonstrates broad activity against both the liver and blood stages of the Plasmodium parasite.[1][2] In vitro studies have revealed its potent, single-digit nanomolar activity against various lab-adapted strains of P. falciparum.[1][2] Notably, this compound has also shown significant activity against clinical isolates of P. vivax, P. ovale, and P. malariae.[1][2][3]
Chloroquine, a long-standing antimalarial, functions by accumulating in the acidic food vacuole of the parasite, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion.[4][5][6] This leads to a buildup of toxic heme, ultimately killing the parasite.[5][6][7] However, the emergence and spread of chloroquine-resistant strains have significantly diminished its clinical utility for P. falciparum malaria.[4][5]
While a direct head-to-head clinical comparison is not yet available, preclinical data suggests this compound's potential superiority over chloroquine, particularly against resistant parasite strains.
Quantitative Efficacy Comparison: this compound vs. Chloroquine
| Parameter | This compound | Chloroquine |
| Mean EC50 (P. falciparum NF54) | 5.6 ± 2.1 nM | Varies by strain sensitivity; widespread resistance reported[5] |
| EC50 (P. vivax clinical isolates) | More active than control compounds | Activity diminished in resistant strains |
| EC50 (P. ovale clinical isolates) | ~0.2-8.1 nM | Standard treatment for sensitive strains |
| EC50 (P. malariae clinical isolates) | ~1.96-6.6 nM | Standard treatment for sensitive strains |
| EC50 (P. bergheri liver stage) | 5 nM | Not the primary target |
| EC50 (P. falciparum NF54 liver stage) | 8 nM | Not the primary target |
Experimental Protocols
In Vitro Asexual Blood-Stage Activity Assay (P. falciparum)
The efficacy of this compound against the asexual blood stages of P. falciparum was determined using a [3H]-hypoxanthine incorporation assay. This method assesses the inhibition of parasite proliferation by measuring the incorporation of radiolabeled hypoxanthine, a nucleic acid precursor, into the parasite's DNA. The half-maximal effective concentration (EC50) was calculated from the dose-response curves. Similar assays, such as the 72h SYBR Green proliferation assay and a 48h viability assay with luciferase-expressing P. falciparum, yielded comparable results.[1]
In Vivo Efficacy Assessment in a Humanized Mouse Model
The in vivo efficacy of this compound was evaluated in a humanized severe combined immunodeficient (SCID) mouse model. These mice were engrafted with human erythrocytes and infected with P. falciparum 3D7. The compound was administered orally as a single dose, and the effect on blood parasitemia was monitored for up to 20 days post-treatment to assess parasite clearance and potential recrudescence.[1]
Signaling Pathways and Mechanism of Action
Caption: Comparative mechanisms of action for this compound and Chloroquine.
Experimental Workflow: From Compound to Efficacy Data
Caption: Workflow for evaluating the efficacy of antimalarial compounds.
The development of this compound represents a significant advancement in the pursuit of novel antimalarial therapies. Its potent, broad-spectrum activity and favorable preclinical profile highlight its potential as a valuable tool in malaria eradication efforts, particularly in regions burdened by chloroquine resistance. Further clinical evaluation is anticipated to fully delineate its therapeutic potential.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Chloroquine | PPTX [slideshare.net]
A Comparative Analysis of the Novel Antimalarial Candidate mCMQ069 and Artemisinin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat malaria hinges on the development of novel antimalarial agents that can overcome existing and emerging drug resistance. This guide provides a detailed comparison of mCMQ069 , a promising preclinical candidate, and the current standard of care, artemisinin (B1665778) combination therapy (ACT) . This analysis is based on available preclinical data for this compound and extensive clinical data for ACTs.
Executive Summary
This compound is a novel antimalarial compound with the potential for a single-dose cure and long-duration chemoprevention.[1][2] Preclinical studies demonstrate its potent activity against multiple stages of the Plasmodium parasite life cycle.[3][4] Artemisinin combination therapies are the cornerstone of malaria treatment worldwide, exhibiting high efficacy and rapid parasite clearance.[5] However, the emergence of artemisinin resistance threatens their long-term effectiveness.[6][7][8] This guide presents a comparative overview of their efficacy, mechanism of action, and key experimental data to inform future research and development efforts.
Data Presentation: A Head-to-Head Look
Table 1: In Vitro Efficacy against P. falciparum
| Parameter | This compound | Artemisinin Derivatives (as part of ACTs) |
| Mean EC50 (NF54 strain) | 5.6 ± 2.1 nM[3][4] | Typically in the low nanomolar range |
| EC50 against clinical isolates | P. falciparum: 30 nM (Brazil)[3]; P. ovale: ~0.2-8.1 nM; P. malariae: ~1.96-6.6 nM[3][4] | Varies by derivative and parasite strain |
| Activity Spectrum | Active against blood and liver stages[3][4] | Primarily active against asexual blood stages[9] |
| Speed of Action | Moderate, with a 24-hour lag phase[3][4] | Rapid, killing parasites within minutes[10] |
| Parasite Reduction Ratio (PRR) | logPRR of 3.57 at 10x EC50[3][4] | Approximately 10,000 per erythrocytic cycle[10] |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound (preclinical data in mice) | Artemisinin Combination Therapies (clinical data in humans) |
| Efficacy Model | Humanized SCID mouse model with P. falciparum 3D7[3][4] | Numerous clinical trials in malaria-endemic regions[11][12][13][14][15] |
| Dosage for Efficacy | ED90 of 7.0 mg/kg (single dose)[16] | Varies by specific ACT (e.g., Artemether-Lumefantrine, Artesunate-Amodiaquine)[5] |
| Parasite Clearance | >99% reduction in parasitemia at ≥25 mg/kg (single dose) by day 8[16] | High cure rates, typically >90%[10][13] |
| Predicted Human Half-life | > 200 hours[3] | Short (e.g., artemether (B1667619) ~1-3 hours); partner drugs have longer half-lives[10][11] |
| Predicted Human Dose | Treatment: ~40-106 mg (single dose); Chemoprevention (28-day): ~96-216 mg[1][2][3][17] | Typically a 3-day treatment course[9][10] |
Mechanism of Action
This compound
As a next-generation derivative of KAF156, this compound is presumed to share its novel mode of action. KAF156 is known to inhibit the Plasmodium protein P-type ATPase (PfATP4), which is involved in maintaining sodium homeostasis in the parasite. Disruption of this process leads to parasite death.
Caption: Proposed mechanism of action for this compound.
Artemisinin Combination Therapy (ACT)
The efficacy of ACTs relies on the dual action of its components. The artemisinin derivative provides rapid clearance of the parasite biomass, while the partner drug, with a longer half-life, eliminates the remaining parasites.[5][11] The precise mechanism of artemisinin is still under investigation, but it is widely believed to involve the iron-mediated cleavage of its endoperoxide bridge, leading to the generation of reactive oxygen species that damage parasite proteins.[6][7]
Caption: General mechanism of action for Artemisinin Combination Therapy.
Experimental Protocols
In Vitro Antimalarial Activity of this compound
-
P. falciparum Asexual Blood Stage Assay (³H-Hypoxanthine Incorporation):
-
Asynchronous cultures of P. falciparum (e.g., NF54 strain) are maintained in human erythrocytes.
-
The culture is diluted to a specific parasitemia and hematocrit.
-
The compound of interest (this compound) is serially diluted and added to the parasite culture in 96-well plates.
-
Plates are incubated for a set period (e.g., 48 hours) in a gas mixture.
-
³H-hypoxanthine is added to each well, and the plates are incubated for another 24 hours.
-
Parasite DNA is harvested onto filter mats, and the incorporated radioactivity is measured using a liquid scintillation counter.
-
EC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[3][4]
-
-
P. falciparum Liver Stage Assay:
-
Cryopreserved primary human hepatocytes are seeded in 384-well plates.
-
P. falciparum (e.g., NF54) sporozoites are added to infect the hepatocytes.
-
The test compound is added at various concentrations.
-
After incubation, the cells are fixed and stained with an antibody against a parasite protein (e.g., HSP70).
-
The number and size of liver schizonts are quantified using an automated imaging system.
-
EC50 values are determined from the dose-response curve.[3][4]
-
In Vivo Efficacy of this compound
-
P. falciparum Humanized SCID Mouse Model:
-
Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.[3][4]
-
Mice are infected with P. falciparum (e.g., 3D7 strain).
-
A single oral dose of this compound is administered at different concentrations (e.g., 10, 25, 50 mg/kg).[16]
-
Blood parasitemia is monitored daily by microscopic examination of Giemsa-stained blood smears or by flow cytometry.
-
The efficacy is determined by the reduction in parasitemia compared to an untreated control group.
-
The effective dose to reduce parasitemia by 90% (ED90) is calculated.[16]
-
Caption: Experimental workflow for in vivo efficacy testing of this compound.
Clinical Efficacy of Artemisinin Combination Therapies
The efficacy of ACTs is primarily evaluated through randomized controlled clinical trials in malaria-endemic areas.
-
Study Design: Typically, multi-center, open-label, randomized trials comparing different ACTs.[12][14]
-
Patient Population: Patients (often children) with uncomplicated P. falciparum malaria.[14]
-
Treatment: Administration of a standard 3-day course of the ACT.
-
Follow-up: Patients are followed for 28 or 42 days.
-
Primary Endpoint: The primary efficacy endpoint is the Polymerase Chain Reaction (PCR)-corrected adequate clinical and parasitological response (ACPR). PCR is used to distinguish between recrudescence (treatment failure) and a new infection.[11][12]
-
Data Analysis: Cure rates are calculated as the percentage of patients with ACPR.[13][15]
Conclusion
This compound represents a significant advancement in the pursuit of new antimalarial agents, offering the potential for a single-dose cure and extended chemoprevention. Its novel mechanism of action makes it a valuable candidate, particularly in the face of emerging resistance to current therapies. While the preclinical data for this compound is highly promising, further development and rigorous clinical trials will be necessary to establish its safety and efficacy in humans.
Artemisinin combination therapies remain the global standard for malaria treatment, with a proven track record of high efficacy.[5][10] However, the threat of resistance necessitates a continued pipeline of novel compounds like this compound. A direct comparison in a clinical setting is not yet possible, but the preclinical profile of this compound suggests it could play a crucial role in the future of malaria control and elimination. Researchers and drug development professionals should closely monitor the progress of this compound as it advances through the development pipeline.
References
- 1. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. malariaconsortium.org [malariaconsortium.org]
- 6. Discovery, mechanisms of action and combination therapy of artemisinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Phase 3 clinical trial started for the first malaria treatment combining three drugs | Medicines for Malaria Venture [mmv.org]
- 9. Artemisinin: a game-changer in malaria treatment | Medicines for Malaria Venture [mmv.org]
- 10. Discovery, mechanisms of action and combination therapy of artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Artemisinin Combination Therapy for Malaria: Beyond Good Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triple artemisinin-based combination therapies versus artemisinin-based combination therapies for uncomplicated Plasmodium falciparum malaria: a multicentre, open-label, randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. A Head-to-Head Comparison of Four Artemisinin-Based Combinations for Treating Uncomplicated Malaria in African Children: A Randomized Trial | PLOS Medicine [journals.plos.org]
- 15. who.int [who.int]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to mCMQ069 and Other Next-Generation Malaria Transmission-Blocking Agents
For Researchers, Scientists, and Drug Development Professionals
The global effort to eradicate malaria hinges on the development of novel therapeutics that not only treat the disease but also prevent its transmission. Transmission-blocking agents, which target the sexual stages of the Plasmodium parasite, are a critical component of this strategy. This guide provides a comparative analysis of the novel quinoline (B57606) derivative mCMQ069 against other leading transmission-blocking candidates, KAF156 (Ganaplacide) and M5717, supported by the latest experimental data.
Performance Comparison of Transmission-Blocking Agents
The in vitro potency of this compound and its comparators against the sexual stages of Plasmodium falciparum is a key indicator of their transmission-blocking potential. The following table summarizes their activity in critical assays.
| Compound | Class | Assay Type | Target | Efficacy (EC₅₀/IC₅₀) | Selectivity (CC₅₀) | Source |
| This compound | Quinoline Derivative | Pf Dual Gamete Formation Assay (DGFA) | Male Gamete Formation | 3 nM | 3-4 µM (HEK293T, HepG2) | [1] |
| Pf Dual Gamete Formation Assay (DGFA) | Female Gamete Formation | 8 nM | [1] | |||
| KAF156 (Ganaplacide) | Imidazolopiperazine | Indirect Standard Membrane Feeding Assay (SMFA) | Oocyst Development | 90% reduction at 500 nM | >10 µM (HepG2) | |
| M5717 (DDD107498) | Quinoline-4-carboxamide | Standard Membrane Feeding Assay (SMFA) | Oocyst Development | 1.8 nM | >10 µM (MRC-5) | |
| Pf Dual Gamete Formation Assay (DGFA) | Male Gamete Formation | 1.8 nM | ||||
| Pf Dual Gamete Formation Assay (DGFA) | Female Gamete Formation | 1.2 nM |
Mechanisms of Action
The transmission-blocking activity of these compounds stems from their interference with distinct, vital pathways in the malaria parasite's life cycle.
This compound , as a next-generation agent developed from KAF156, likely shares a similar mechanism of action, though its quinoline structure suggests it may also interfere with hemoglobin digestion, a known target of this drug class.[1][2]
KAF156 (Ganaplacide) is believed to disrupt the parasite's internal protein secretory pathway.[3][4] This pathway is essential for trafficking proteins to various organelles and the parasite's surface, and its inhibition can have pleiotropic effects on parasite development and viability. Resistance to KAF156 has been associated with mutations in genes such as the cyclic amine resistance locus (CARL), UDP-galactose, and Acetyl-CoA transporters.[3][4]
M5717 (DDD107498) has a novel and well-defined mechanism of action, targeting the parasite's translation elongation factor 2 (eEF2).[5][6] By inhibiting eEF2, M5717 halts protein synthesis, a process critical for all stages of the parasite's life cycle, including the development of transmissible gametocytes.[5][7]
The Pathway to Transmission Blockade: Gametocyte Development
The development of mature, transmissible gametocytes is a multi-stage process within the human host, culminating in stage V gametocytes that are taken up by mosquitoes. Transmission-blocking agents can interfere at various points in this pathway.
Experimental Protocols
The validation of transmission-blocking agents relies on specialized in vitro assays that simulate the parasite's transition from the human host to the mosquito vector.
Plasmodium falciparum Dual Gamete Formation Assay (DGFA)
This assay assesses the viability of mature male and female gametocytes by measuring their ability to form gametes.
Methodology:
-
Gametocyte Culture: P. falciparum (NF54 strain) is cultured to produce mature stage V gametocytes.
-
Compound Incubation: Mature gametocyte cultures are treated with the test compound for a specified period (e.g., 24-48 hours).
-
Gametogenesis Induction: Gametogenesis is induced by a temperature drop and the addition of xanthurenic acid to mimic conditions in the mosquito midgut.
-
Labeling and Readout: Male gamete formation (exflagellation) is observed by microscopy. Female gamete formation is detected using specific antibodies against female gamete proteins. The results are quantified to determine the EC₅₀ of the compound.[8]
Standard Membrane Feeding Assay (SMFA)
The SMFA is the gold-standard assay for evaluating the transmission-blocking potential of a compound by directly measuring the infection of mosquitoes.
Methodology:
-
Gametocyte Preparation: A culture of mature P. falciparum gametocytes is prepared.[9]
-
Blood Meal Preparation: The gametocyte culture is mixed with human blood and the test compound. A control group receives the vehicle (e.g., DMSO).[9]
-
Mosquito Feeding: A cage of female Anopheles mosquitoes is allowed to feed on the prepared blood meal through an artificial membrane stretched over a feeder maintained at 37°C.[9][10][11]
-
Oocyst Counting: After 7-10 days, the midguts of the mosquitoes are dissected and stained. The number of oocysts (the parasite stage following fertilization) in each midgut is counted under a microscope.[11]
-
Data Analysis: The percentage reduction in oocyst intensity and prevalence in the compound-treated group compared to the control group is calculated to determine the compound's transmission-blocking activity.[12]
Conclusion
This compound demonstrates potent, low-nanomolar activity against both male and female gamete formation, positioning it as a promising transmission-blocking candidate. Its performance is comparable to M5717, a compound with a different mechanism of action that is also in clinical development. While KAF156 shows significant transmission-blocking effects, the direct gametocytocidal data for this compound and M5717 suggest a more immediate impact on the parasite's sexual stages. The continued development and evaluation of diverse chemical scaffolds, such as the quinoline derivative this compound, are essential for building a robust arsenal (B13267) of tools to achieve malaria eradication. Further studies, including in vivo efficacy and safety profiling, will be critical in determining the clinical potential of this compound as a next-generation transmission-blocking agent.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Ganaplacide-lumefantrine | Medicines for Malaria Venture [mmv.org]
- 4. ganaplacide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Preclinical Antimalarial Combination Study of M5717, a Plasmodium falciparum Elongation Factor 2 Inhibitor, and Pyronaridine, a Hemozoin Formation Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Translational regulation in blood stages of the malaria parasite Plasmodium spp.: systems‐wide studies pave the way - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Male and Female Gametocyte Functional Viability Assay To Identify Biologically Relevant Malaria Transmission-Blocking Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 10. Video: Standard Membrane Feeding Assay for the Detection of Plasmodium falciparum Infection in Anopheles Mosquito Vectors [jove.com]
- 11. A protocol for membrane feeding assays to determine the infectiousness of P. falciparum naturally infected individuals to Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of mCMQ069 and Other Novel Antimalarial Compounds for Researchers and Drug Development Professionals
A new front in the fight against malaria is being opened by a cohort of novel antimalarial compounds, each with unique mechanisms of action and promising efficacy profiles. This guide provides a detailed, data-driven comparison of mCMQ069, a next-generation antimalarial, with other significant compounds in the development pipeline: ganaplacide (KAF156), cipargamin (B606699) (KAE609), ferroquine (B607439) (SSR97193), and cabamiquine (M5717). The emergence of ZY-19489 has also been noted, though publicly available data remains limited.
This comprehensive analysis is designed for researchers, scientists, and drug development professionals, offering a clear overview of the current landscape of innovative antimalarial candidates. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to further clarify complex processes.
At the Forefront: this compound
This compound has emerged as a promising next-generation antimalarial, building upon the scaffold of its predecessor, KAF156 (ganaplacide).[1][2] It is being developed with the potential for a single-dose cure and a 28-day chemoprevention regimen.[1][2] The primary appeal of this compound lies in its significantly improved pharmacokinetic profile, with an 18-fold enhancement in unbound minimum parasiticidal concentration and a 10-fold improvement in predicted human clearance when compared to KAF156.[1][2]
Mechanism of Action
The mechanism of action for this compound is presumed to be the same as that of KAF156.[3] While the exact target is still under investigation, it is known to be a novel mechanism of action that is distinct from existing antimalarial drugs.[1][2] Resistance to KAF156 has been linked to mutations in the Plasmodium falciparum cyclic amine resistance locus (Pfcarl) gene, suggesting this protein may be involved in the drug's activity.[4]
Comparative Analysis of Novel Antimalarial Compounds
The following tables provide a comparative summary of the in vitro efficacy, in vivo efficacy, and pharmacokinetic properties of this compound and other novel antimalarial compounds.
Table 1: In Vitro Efficacy Against Plasmodium falciparum
| Compound | Strain(s) | IC50/EC50 (nM) | Assay Method | Reference(s) |
| This compound | NF54 | 5.6 ± 2.1 | ³H-hypoxanthine incorporation | [1] |
| 3D7 | - | SYBR Green I | [1] | |
| Clinical Isolates (Brazil) | 30 (P. falciparum), 3 (P. vivax) | Not specified | [3] | |
| P. ovale clinical isolates | ~0.2-8.1 | Not specified | [1] | |
| P. malariae clinical isolates | ~1.96-6.6 | Not specified | [1] | |
| Ganaplacide (KAF156) | Drug-sensitive & resistant strains | 6 - 17.4 | SYBR Green I | [5] |
| Cipargamin (KAE609) | Artemisinin-resistant isolates | 2.4 ± 0.7 | Not specified | [6] |
| Wide range of strains | 0.5 - 1.4 | Not specified | [7] | |
| Ferroquine (SSR97193) | Multi-drug resistant isolates (Thai-Burmese border) | 9.3 (mean) | Not specified | [8] |
| Pfk13 WT isolates (Cambodia) | 8.9 (median) | Not specified | [9] | |
| Pfk13 C580Y isolates (Cambodia) | 12.9 (median) | Not specified | [9] | |
| Cabamiquine (M5717) | P. berghei (3D hepatic model) | 3.58 | Not specified | [4] |
| P. falciparum (Induced Blood Stage Malaria) | 7.12 ng/mL | Not specified | [4] |
Table 2: In Vivo Efficacy in Mouse Models
| Compound | Mouse Model | Parasite Strain | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Humanized SCID | P. falciparum 3D7 | Single oral dose (10, 25, 50 mg/kg) | >2 log reduction in parasitemia at ≥25 mg/kg. ED90 = 7.0 mg/kg. | [2][3] |
| Ganaplacide (KAF156) | Mouse model | P. berghei ANKA | 4 daily doses of 100 mg/kg | Sterilizing activity in 9 out of 10 mice. | [5] |
| Ferroquine (SSR97193) | Rodent models | Various Plasmodium species | 10 mg/kg/day for 4 days | Curative | [1] |
| Cabamiquine (M5717) | Controlled Human Malaria Infection | P. falciparum | Single oral dose (≥100 mg) | 100% protection against early and late liver-stage malaria. | [10] |
Table 3: Pharmacokinetic Properties
| Compound | Key Parameters | Species | Findings | Reference(s) |
| This compound | t½ > 200 h (predicted human) | Human (predicted) | Predicted single oral dose for treatment: ~40-106 mg. Predicted for one-month chemoprevention: ~96-216 mg. | [3] |
| Ganaplacide (KAF156) | Not specified | Not specified | - | |
| Cipargamin (KAE609) | t½ = 21.9 - 38.9 h (single IV dose) | Healthy Adults | Systemic exposure increased with increasing dose. | [11][12] |
| Ferroquine (SSR97193) | t½ ≈ 16 days (blood) | Asymptomatic P. falciparum carriers | Active metabolite (desmethylferroquine) t½ ≈ 31 days. | [5][13] |
| Cabamiquine (M5717) | t½ = 106–193 h | Humans | Long half-life supports potential for single-dose administration. | [10] |
Experimental Protocols
A variety of standardized assays are employed to evaluate the efficacy of these novel antimalarial compounds. The following sections detail the methodologies for some of the key experiments cited in this guide.
In Vitro Asexual Blood Stage Efficacy Assays
This assay measures the proliferation of P. falciparum in vitro by quantifying the amount of parasite DNA.
-
Plate Preparation: 96-well plates are pre-dosed with serial dilutions of the test compounds.
-
Parasite Culture: Asynchronous or synchronized P. falciparum cultures are maintained in human erythrocytes.
-
Assay Initiation: The parasite culture is diluted to a specific parasitemia and hematocrit and added to the pre-dosed plates.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. The plate is incubated in the dark to allow for cell lysis and DNA staining.
-
Data Acquisition: Fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the amount of parasite DNA.
-
Data Analysis: The 50% inhibitory concentration (IC50) is calculated by fitting the fluorescence data to a dose-response curve.
This method assesses parasite growth by measuring the incorporation of radiolabeled hypoxanthine, a purine (B94841) precursor that parasites salvage from the host cell.
-
Plate Preparation and Parasite Culture: Similar to the SYBR Green I assay, 96-well plates are prepared with test compounds and parasite cultures.
-
Incubation: Plates are incubated for 24-48 hours.
-
Radiolabeling: ³H-hypoxanthine is added to each well, and the plates are incubated for an additional 18-24 hours.
-
Harvesting: The contents of each well are harvested onto a filter mat using a cell harvester, which captures the parasite DNA containing the incorporated radiolabel.
-
Scintillation Counting: The filter mat is dried, and a scintillant is added. The amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 is determined by comparing the radioactivity in treated wells to that in untreated control wells.
In Vivo Efficacy Models
This model allows for the in vivo evaluation of antimalarial compounds against human Plasmodium species.
-
Mouse Engraftment: SCID mice, which lack a functional adaptive immune system, are engrafted with human red blood cells.
-
Infection: The humanized mice are then infected with a specific strain of P. falciparum.
-
Drug Administration: The test compound is administered to the infected mice, typically via oral gavage or intraperitoneal injection, following a defined dosing schedule.
-
Monitoring Parasitemia: Blood samples are collected from the mice at regular intervals, and parasitemia is determined by microscopy of Giemsa-stained blood smears or by flow cytometry.
-
Data Analysis: The efficacy of the compound is assessed by comparing the parasite growth in treated mice to that in a vehicle-treated control group. Parameters such as the effective dose required to reduce parasitemia by 90% (ED90) are calculated.
Visualizing the Landscape
To better understand the relationships and processes discussed, the following diagrams have been generated using Graphviz.
Signaling Pathways and Experimental Workflows
Caption: A simplified workflow for the preclinical evaluation of novel antimalarial compounds.
Caption: A comparison of the known or putative mechanisms of action for novel antimalarial compounds.
Conclusion
The landscape of antimalarial drug discovery is dynamic, with several promising novel compounds progressing through the development pipeline. This compound stands out as a next-generation candidate with the potential for a single-dose cure, demonstrating significant improvements over its predecessor, ganaplacide. Cipargamin, ferroquine, and cabamiquine each offer unique mechanisms of action that are crucial for overcoming existing drug resistance.
This comparative guide provides a snapshot of the current data, highlighting the strengths and characteristics of each compound. Continued research and clinical evaluation are essential to fully understand the potential of these novel agents and to ultimately bring new, effective, and accessible treatments to those affected by malaria. The lack of extensive public data on compounds like ZY-19489 underscores the need for greater transparency and data sharing within the research community to accelerate the development of the next generation of antimalarial drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. mmv.org [mmv.org]
- 4. med.nyu.edu [med.nyu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Routine in vitro culture of P. falciparum gametocytes to evaluate novel transmission-blocking interventions | Springer Nature Experiments [experiments.springernature.com]
- 7. Adaptation of the [3H]Hypoxanthine Uptake Assay for In Vitro-Cultured Plasmodium knowlesi Malaria Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A murine malaria protocol for characterizing transmission blocking benefits of antimalarial drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. A Murine Model of falciparum-Malaria by In Vivo Selection of Competent Strains in Non-Myelodepleted Mice Engrafted with Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificarchives.com [scientificarchives.com]
- 12. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a Novel High-Density [3H]Hypoxanthine Scintillation Proximity Assay To Assess Plasmodium falciparum Growth - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Next-Generation Antimalarials: mCMQ069 versus KAF156
A detailed analysis of their cross-resistance profiles, in vitro and in vivo efficacy, and the underlying mechanisms of resistance for researchers, scientists, and drug development professionals.
In the global effort to combat malaria, the emergence of drug-resistant Plasmodium falciparum strains necessitates the continuous development of novel therapeutics. This guide provides a comprehensive comparison of two promising antimalarial candidates, mCMQ069 and KAF156, with a focus on their cross-resistance profiles, efficacy, and shared mechanism of resistance. Both compounds belong to the imidazolopiperazine class of antimalarials and represent a significant advancement in the fight against multidrug-resistant malaria.
Executive Summary
This compound, a fluorinated analog of KAF156, has been developed as a next-generation candidate with the potential for a single-dose cure and extended chemoprevention.[1][2][3][4][5][6][7][8] Preclinical studies have demonstrated that this compound exhibits improved pharmacokinetic properties, including a significantly lower predicted human clearance and a higher unbound minimum parasiticidal concentration (MPC) compared to KAF156.[1][2][3][4][5][6][7][8] Crucially, cross-resistance studies confirm that both compounds share the same mechanism of action and resistance, primarily mediated by mutations in the P. falciparum cyclic amine resistance locus (pfcarl) gene.[1][4][7] This shared pathway underscores the importance of understanding this resistance mechanism for the strategic deployment of either compound in future treatment regimens.
Comparative Efficacy and Pharmacokinetics
Quantitative data from preclinical studies highlight the enhanced profile of this compound over KAF156. The following tables summarize key comparative metrics.
Table 1: In Vitro Potency against P. falciparum
| Compound | Mean EC50 (nM) against Pf NF54 | EC50 Range (nM) against various strains | Reference |
| This compound | 5.6 ± 2.1 | 0.2 - 8.1 | [1][2][8] |
| KAF156 | - | 6 - 17.4 | [9] |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | This compound | KAF156 | Fold Improvement | Reference |
| Unbound MPC | Improved | - | ~18x | [1][2][3][4][5][6][7][8] |
| Predicted Human Clearance | Lower | Higher | ~10x | [1][2][3][4][5][6][7][8] |
Table 3: Predicted Human Dosing for Malaria Treatment and Prevention
| Indication | This compound Predicted Single Oral Dose (mg) | KAF156 Clinical Dosing | Reference |
| Treatment (Single Dose Cure) | 40 - 106 | 800 mg (single dose) or 400 mg daily for 3 days (multiple doses) | [1][4][6][10][11] |
| Chemoprevention (28-day) | 96 - 216 | - | [1][4][6][11] |
Mechanism of Action and Cross-Resistance
Both this compound and KAF156 are understood to exert their antimalarial activity through a novel mechanism of action, distinct from currently available therapies.[1][4] This makes them promising candidates for use in combination therapies to combat existing drug resistance.
However, in vitro resistance selection studies have consistently identified mutations in the pfcarl gene as the primary driver of resistance to imidazolopiperazines.[9] This gene encodes a conserved protein with seven predicted transmembrane domains, and specific single nucleotide polymorphisms (SNPs) within this gene are sufficient to confer resistance.[3][9] As this compound is a structural analog of KAF156, it is presumed and has been shown that they share this resistance pathway, meaning parasites resistant to KAF156 will also exhibit resistance to this compound.[1][4][7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key protocols used in the evaluation of this compound and KAF156.
In Vitro Drug Resistance Selection
This protocol is designed to select for drug-resistant parasites under continuous drug pressure.
-
Parasite Culture: A clonal population of P. falciparum (e.g., Dd2 strain) is cultured in human O+ red blood cells at 5% hematocrit in complete medium (RPMI 1640 supplemented with human serum, hypoxanthine, gentamicin, HEPES, sodium bicarbonate, and glucose).[9]
-
Initial Drug Pressure: The culture is initiated under a low concentration of the test compound (e.g., 1.8 nM KAF156).[9]
-
Monitoring and Dose Escalation: Parasitemia is monitored daily via Giemsa-stained blood smears. When parasitemia reaches ≥3%, the drug concentration is increased two-fold.[9]
-
Selection of Resistant Clones: This process of monitoring and dose escalation is continued until parasites can consistently grow in high concentrations of the drug. Resistant clones are then isolated for further characterization.
-
Genetic Analysis: The pfcarl gene from resistant clones is sequenced to identify mutations responsible for the resistance phenotype.
IC50 Determination using SYBR Green I Assay
This high-throughput assay is used to determine the 50% inhibitory concentration (IC50) of antimalarial compounds.
-
Parasite Synchronization: P. falciparum cultures are synchronized to the ring stage to ensure a uniform starting population.
-
Drug Plate Preparation: The test compounds (this compound, KAF156) and control drugs are serially diluted in complete medium in a 96-well plate.
-
Assay Initiation: A synchronized parasite culture (0.5-1% parasitemia, 2% hematocrit) is added to the drug plate.[12]
-
Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]
-
Lysis and Staining: A lysis buffer containing SYBR Green I dye is added to each well. SYBR Green I intercalates with parasite DNA.
-
Fluorescence Reading: The fluorescence intensity is measured using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: The IC50 value is calculated by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy in Humanized SCID Mouse Model
This model allows for the in vivo assessment of antimalarial efficacy against human malaria parasites.
-
Mouse Model: Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes to support the growth of P. falciparum.
-
Infection: The humanized mice are infected with P. falciparum (e.g., 3D7 strain).
-
Drug Administration: A single oral dose of the test compound (this compound or KAF156) is administered to the infected mice.
-
Parasitemia Monitoring: Blood parasitemia is monitored over a period of up to 20 days post-treatment.
-
Efficacy Assessment: The efficacy of the compound is determined by the reduction in blood parasitemia compared to untreated control mice. The effective dose to reduce parasitemia by 90% (ED₉₀) is calculated.
Conclusion
The development of this compound represents a significant step forward from its predecessor, KAF156. Its improved pharmacokinetic profile suggests the potential for a more convenient and effective single-dose treatment and a longer period of chemoprevention. However, the shared resistance mechanism through mutations in pfcarl highlights a critical vulnerability. Future research and clinical development should focus on combination therapies that can mitigate the risk of resistance emergence and prolong the clinical utility of this promising class of antimalarials. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working to further characterize these and other novel antimalarial compounds.
References
- 1. Safety, Pharmacokinetics, and Causal Prophylactic Efficacy of KAF156 in a Plasmodium falciparum Human Infection Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novartis.com [novartis.com]
- 11. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Antimalarial mCMQ069 and FDA-Approved Tafenoquine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of mCMQ069, a promising next-generation antimalarial candidate, and tafenoquine (B11912), an FDA-approved 8-aminoquinoline (B160924) for the treatment and prevention of Plasmodium vivax malaria. This objective comparison is based on currently available preclinical and clinical data to inform researchers and drug developers.
Executive Summary
Tafenoquine is an established antimalarial with proven efficacy against the relapsing liver stages of P. vivax. Its long half-life allows for single-dose treatment regimens, a significant advantage over the previous standard of care. However, its potential for hemolysis in individuals with G6PD deficiency necessitates prior screening. This compound, a derivative of KAF156, is a preclinical candidate that has demonstrated potent, pan-species, and pan-lifecycle activity in in vitro and in vivo studies. It is projected to be effective as a single-dose cure and for monthly chemoprevention. While sharing a novel mechanism of action with its parent compound, its clinical safety and efficacy are yet to be determined.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and tafenoquine, facilitating a direct comparison of their pharmacological profiles.
Table 1: In Vitro Potency
| Parameter | This compound | Tafenoquine |
| EC50 P. falciparum (NF54, asexual blood stages) | 5.6 ± 2.1 nM[1][2] | 0.5 - 33.1 mcg/mL (chloroquine-resistant strains)[3] |
| EC50 P. vivax (asexual blood stages, clinical isolates) | ~3 nM[1] | Not explicitly stated in provided results |
| EC50 P. ovale (clinical isolates) | ~0.2 - 8.1 nM[1][2] | Active against P. ovale[4] |
| EC50 P. malariae (clinical isolates) | ~1.96 - 6.6 nM[1][2] | Not explicitly stated in provided results |
| EC50 Liver Stage (P. bergheri) | 5 nM[1][2] | Active against liver stages[4][5] |
| EC50 Liver Stage (P. falciparum NF54) | 8 nM[1][2] | Not explicitly stated in provided results |
| Transmission-Reducing Activity (Indirect SMFA EC50) | 1.8 nM[1] | Reduces transmission at doses >25 mg/kg in vivo[3] |
| Cytotoxicity (CC50 HEK293T & HepG2) | 3-4 μM[1][2] | Not explicitly stated in provided results |
Table 2: In Vivo Efficacy and Pharmacokinetics
| Parameter | This compound (preclinical) | Tafenoquine (clinical) |
| Efficacy Model | P. falciparum SCID mouse model[1][2][6] | Human clinical trials (P. vivax)[7][8][9] |
| Effective Dose | ED90 of 7.0 mg/kg (single oral dose)[1][2][6] | 300 mg single dose for relapse prevention[8][10] |
| Relapse Prevention Efficacy | Not yet tested in humans | Up to 91.9% with chloroquine (B1663885) pre-treatment[3] |
| Prophylactic Efficacy | Predicted human dose for 28-day chemoprevention: 96-216 mg[1][11][12][13][14] | 84-87% against P. falciparum and 99.1% against P. vivax[3] |
| Half-life | Not explicitly stated for humans | Approximately 14 days[3][15] |
| Predicted Human Dose (treatment) | 40-106 mg (single dose)[1][11][12][13][14] | 300 mg (single dose)[8][10] |
Mechanism of Action
The mechanisms of action for this compound and tafenoquine are distinct, targeting different parasite vulnerabilities.
This compound
As a next-generation imidazolopiperazine, this compound is presumed to share the same novel mode of action as its parent compound, KAF156.[2][6] This class of compounds is known to inhibit the P. falciparum acetyl-CoA synthetase, an enzyme crucial for fatty acid synthesis and other essential metabolic pathways in the parasite. This novel mechanism is a key advantage in the face of growing resistance to existing antimalarials.
Caption: Proposed mechanism of action for this compound.
Tafenoquine
Tafenoquine, an 8-aminoquinoline, is a prodrug that requires metabolic activation by the host's liver enzyme CYP2D6.[3] Its active metabolites are thought to exert their antimalarial effect through the generation of reactive oxygen species (ROS), such as hydrogen peroxide and hydroxyl radicals.[3][15][16] This oxidative stress disrupts parasite cellular structures and mitochondrial function, ultimately leading to parasite death.[15][16] It is effective against both the blood and liver stages of the parasite, including the dormant hypnozoites of P. vivax.[4][5]
Caption: Mechanism of action for tafenoquine.
Experimental Protocols
Detailed experimental protocols for the cited studies are extensive. Below are summarized methodologies for key experiments.
This compound In Vitro Asexual Blood Stage Activity Assay (³H-Hypoxanthine Incorporation)
-
Parasite Culture: P. falciparum NF54 parasites are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.
-
Drug Dilution: this compound is serially diluted in DMSO and added to the parasite cultures in 96-well plates.
-
Incubation: The plates are incubated for 48 hours in a controlled environment (5% CO₂, 5% O₂, 90% N₂).
-
Radiolabeling: ³H-hypoxanthine is added to each well, and the plates are incubated for an additional 24 hours.
-
Harvesting and Measurement: The plates are harvested, and the incorporation of ³H-hypoxanthine, indicative of parasite growth, is measured using a scintillation counter.
-
Data Analysis: The EC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.
Tafenoquine Clinical Trial for P. vivax Relapse Prevention (DETECTIVE Study)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase III trial.[8]
-
Patient Population: Patients aged 16 years and older with confirmed P. vivax malaria.[17]
-
Treatment Arms:
-
Tafenoquine (300 mg single dose) + Chloroquine (standard 3-day course)
-
Primaquine (15 mg daily for 14 days) + Chloroquine (standard 3-day course)
-
Placebo + Chloroquine (standard 3-day course)[8]
-
-
Primary Endpoint: The proportion of patients remaining free of relapse over a 6-month follow-up period.[8]
-
Safety Monitoring: Regular monitoring of adverse events, with a particular focus on hematological parameters due to the known risk of hemolysis in G6PD-deficient individuals.
-
Data Analysis: Kaplan-Meier analysis is used to assess the time to first relapse.[8]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the preclinical to clinical development of an antimalarial drug, applicable to both this compound and tafenoquine.
Caption: Generalized antimalarial drug development workflow.
Conclusion
Tafenoquine represents a significant advancement in the treatment of relapsing malaria, offering a simplified single-dose regimen. Its clinical utility is well-established, though it requires G6PD screening. This compound is a promising preclinical candidate with a novel mechanism of action and potent pan-lifecycle activity. Its improved preclinical profile compared to its predecessor, KAF156, suggests the potential for a single-dose cure and monthly prophylaxis.[1][11][12][13][14] Future clinical trials will be crucial to determine if the promising preclinical data for this compound translates into a safe and effective antimalarial for human use, potentially addressing a broader spectrum of malaria parasites than tafenoquine's primary indication.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Tafenoquine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Tafenoquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tafenoquine successfully completes Phase IIb clinical trials | Medicines for Malaria Venture [mmv.org]
- 8. Two positive phase III studies of tafenoquine for the radical cure of Plasmodium vivax malaria published in The New England Journal of Medicine | Medicines for Malaria Venture [mmv.org]
- 9. A randomized, double-blind, active-control trial to evaluate the efficacy and safety of a three day course of tafenoquine monotherapy for the treatment of Plasmodium vivax malaria | PLOS One [journals.plos.org]
- 10. Tafenoquine - Wikipedia [en.wikipedia.org]
- 11. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. malariaworld.org [malariaworld.org]
- 15. amberlife.in [amberlife.in]
- 16. What is the mechanism of Tafenoquine Succinate? [synapse.patsnap.com]
- 17. Clinical utility of tafenoquine in the prevention of relapse of malaria: a review on the mode of action and emerging trial data | PVIVAX [vivaxmalaria.org]
A Head-to-Head Comparison of mCMQ069 and Ivermectin for Malaria Control and Elimination
A new generation of antimalarial compounds is poised to offer innovative strategies in the global fight against malaria. Among these, mCMQ069, a potent parasite-clearing agent, and ivermectin, a transmission-blocking endectocide, represent two distinct and complementary approaches. This guide provides a detailed, data-driven comparison of their performance, mechanisms of action, and potential roles in future malaria control and elimination programs.
This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data. It is important to note that this compound and ivermectin have fundamentally different primary targets—the malaria parasite and the mosquito vector, respectively. As such, a direct comparative clinical trial has not been conducted. This guide, therefore, presents a parallel evaluation of their respective strengths and applications.
Executive Summary
This compound is a next-generation antimalarial drug candidate derived from KAF156, demonstrating pan-activity against multiple stages of the Plasmodium parasite's lifecycle in the human host.[1] Preclinical data suggest the potential for a single-dose cure for malaria and a month-long prophylactic effect.[1][2] Its mode of action, like its predecessor KAF156, is novel compared to current frontline therapies, making it a promising candidate for combating drug-resistant malaria.[1]
Ivermectin, a widely used antiparasitic drug, has been repurposed for malaria control due to its ability to kill mosquitoes that feed on treated individuals.[3][4][5] Large-scale clinical trials have shown that mass drug administration of ivermectin can significantly reduce malaria transmission at a community level.[3][5] Its unique mode of action against the mosquito vector provides a valuable tool to complement existing interventions, particularly in the face of growing insecticide resistance.[3]
Performance Data: A Comparative Overview
The following tables summarize the key quantitative data for this compound and ivermectin based on published studies.
Table 1: Antiplasmodial Activity of this compound
| Parameter | P. falciparum (NF54) | P. falciparum (Dd2) | P. vivax (Clinical Isolates) | P. ovale (Clinical Isolates) | P. malariae (Clinical Isolates) | Liver Stage (P. berghei) | Liver Stage (P. falciparum) |
| EC₅₀ (nM) | 5.6 ± 2.1 | 2.8 ± 1.9 | ~3 | 0.2 - 8.1 | 1.96 - 6.6 | 5 | 8 |
EC₅₀ (50% effective concentration) is a measure of the drug's potency in inhibiting parasite growth in vitro.[1]
Table 2: In Vitro Parasite Killing Dynamics of this compound
| Parameter | Value |
| Unbound Minimum Parasiticidal Concentration (MPC) | 0.7 ng/mL |
| Parasite Reduction Ratio (PRR) at 10x EC₅₀ | 3.57 (log reduction) |
| Parasite Clearance Time (PCT₉₉.₉) | ~61 hours |
These parameters indicate the concentration required to kill parasites and the speed of parasite clearance.[1]
Table 3: In Vivo Efficacy of this compound in a Mouse Model
| Parameter | Value |
| ED₉₀ (Effective Dose for 90% Parasitemia Reduction) | 7.0 mg/kg |
This data is from a humanized severe combined immunodeficient (SCID) mouse model with a single oral dose.[6]
Table 4: Predicted Human Dose for this compound
| Application | Predicted Single Oral Dose |
| Treatment (Cure) | ~40 - 106 mg |
| 28-Day Chemoprevention | ~96 - 216 mg |
These predictions are based on preclinical in vivo and in vitro data using mathematical modeling.[1]
Table 5: Efficacy of Ivermectin in Malaria Transmission Control
| Study / Parameter | Efficacy Metric | Result |
| BOHEMIA Trial (Kenya) | Reduction in new malaria infections in children (5-15 years) | 26%[5][7] |
| Senegal Study | Reduction in proportion of infectious mosquitoes | Significant reduction for up to 2 weeks post-MDA[8] |
These studies involved mass drug administration (MDA) of ivermectin to human populations.
Mechanisms of Action
This compound and ivermectin employ distinct mechanisms to combat malaria, targeting different organisms in the transmission cycle.
This compound: Targeting the Malaria Parasite
This compound, an imidazolopiperazine, is believed to share its mechanism of action with its parent compound, KAF156. While the exact target is still under investigation, it is known to have a novel mode of action different from current antimalarials.[1] This class of drugs is active against both the blood and liver stages of the parasite, as well as the sexual stages (gametocytes) that are responsible for transmission to mosquitoes.[9]
Ivermectin: Targeting the Mosquito Vector
Ivermectin's role in malaria control is primarily as an endectocide. When a female Anopheles mosquito ingests a blood meal from a human treated with ivermectin, the drug is toxic to the mosquito.[3][4] It acts on the mosquito's nervous system, leading to paralysis and death.[4] This reduces the mosquito population and shortens their lifespan, thereby decreasing the probability of malaria transmission.[5]
Experimental Protocols
This compound In Vitro and In Vivo Efficacy Assessment
-
In Vitro Potency (EC₅₀ Determination): The activity of this compound against asexual blood stages of P. falciparum was assessed using various methods, including a 72-hour SYBR Green proliferation assay and a ³H-hypoxanthine incorporation assay. Liver-stage activity was evaluated using P. berghei as a surrogate species and the NF54 strain of P. falciparum.[1]
-
In Vivo Efficacy (ED₉₀ in PfSCID Mouse Model): The oral efficacy of this compound was evaluated in a humanized severe combined immunodeficient (SCID) mouse model. These mice were engrafted with human erythrocytes and infected with P. falciparum. A single oral dose of this compound was administered, and the effect on blood parasitemia was monitored for up to 20 days post-treatment to determine the dose required to reduce parasitemia by 90%.[6]
Ivermectin Malaria Transmission Control Assessment
-
BOHEMIA Clinical Trial: This was a large-scale, cluster-randomized, controlled trial conducted in Kenya and Mozambique.[5] In the Kenyan arm, communities were randomized to receive mass drug administration of either ivermectin (400 mcg/kg) or a control drug (albendazole) once a month for three months. The primary outcome was the incidence of new malaria infections in children aged 5 to 15 years, monitored over a six-month period.[7]
Comparative Workflow in Malaria Control
The distinct mechanisms of this compound and ivermectin translate to different, yet potentially synergistic, roles in malaria control and elimination strategies.
Conclusion
This compound and ivermectin represent two powerful and distinct tools in the fight against malaria. This compound is a promising therapeutic and prophylactic agent that directly targets the Plasmodium parasite, with the potential for a single-dose cure. Its novel mechanism of action makes it a critical candidate for overcoming drug resistance.
Ivermectin, on the other hand, offers a unique strategy for transmission control by targeting the mosquito vector. Mass drug administration of ivermectin has been shown to reduce malaria incidence at the community level and can be integrated with existing vector control measures.
While a direct head-to-head comparison is not applicable due to their different targets, this parallel analysis highlights their individual strengths. The future of malaria elimination may lie in the strategic combination of such innovative tools: potent, parasite-clearing drugs like this compound for treatment and prevention in individuals, coupled with transmission-blocking interventions like ivermectin to reduce the spread of the disease at the community level. Further research and clinical development will be crucial to fully realize the potential of both compounds in the global effort to eradicate malaria.
References
- 1. New Research Supports Ivermectin as an Effective Strategy to Control Malaria Transmission - ISGLOBAL [isglobal.org]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. news-medical.net [news-medical.net]
- 4. Ivermectin - Wikipedia [en.wikipedia.org]
- 5. Ivermectin treatment in humans for reducing malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin Mass Drug Administration to Humans Disrupts Malaria Parasite Transmission in Senegalese Villages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Synergistic Potential of mCMQ069 with Other Antimalarials: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence and spread of drug-resistant Plasmodium strains necessitates the development of novel antimalarial agents and combination therapies. mCMQ069, a next-generation imidazolopiperazine, has demonstrated potent standalone activity against multiple stages of the malaria parasite's lifecycle. This guide provides a comparative assessment of its potential for synergistic interactions with other antimalarials, based on available data for its predecessor, KAF156 (Ganaplacide), and outlines the experimental protocols required to formally evaluate these effects.
Overview of this compound and its Potential as a Combination Partner
This compound is an advanced analog of KAF156, exhibiting potent in vitro activity against a wide range of Plasmodium species, including drug-resistant strains. Its novel mechanism of action, distinct from existing antimalarials, makes it a prime candidate for combination therapy. The primary goals of combining this compound with other antimalarials are to enhance efficacy, reduce the likelihood of resistance development, and potentially lower the required therapeutic doses, thereby minimizing side effects.
Comparative Efficacy of this compound
While specific preclinical data on the synergistic effects of this compound with other antimalarials are not yet publicly available, the clinical development of its predecessor, KAF156, in combination with other drugs provides strong evidence for its potential as a valuable partner in antimalarial chemotherapy.
| Drug | Plasmodium Species | Stage of Lifecycle | In Vitro Potency (EC50/IC50) | Notes |
| This compound | P. falciparum (including resistant strains) | Asexual Blood Stages | ~5.6 nM | Potent activity against a panel of lab-adapted strains. |
| P. vivax | Asexual Blood Stages | ~3 nM | Demonstrates higher activity against P. vivax compared to some other species in certain assays. | |
| P. ovale | Asexual Blood Stages | ~0.2-8.1 nM | Broad-spectrum activity against various Plasmodium species. | |
| P. malariae | Asexual Blood Stages | ~1.96-6.6 nM | Effective against less common human malaria parasites. | |
| P. berghei (murine model) | Liver Stages | ~5 nM | Indicates potential for prophylactic use. | |
| KAF156 (Ganaplacide) | P. falciparum (including resistant strains) | Asexual Blood Stages | ~6-17.4 nM | Predecessor to this compound with a similar potent profile.[1] |
| P. vivax | Asexual Blood Stages | ~5.5 nM | Effective against clinical isolates.[2] |
Synergistic Effects of KAF156 with Other Antimalarials
Clinical and preclinical studies on KAF156 provide insights into the likely synergistic potential of this compound.
| Combination Partner | Interaction | Evidence |
| Lumefantrine (B1675429) | Additive/Synergistic | A Phase 3 clinical trial of KAF156 in combination with lumefantrine has been completed, with the combination being effective and well-tolerated for the treatment of uncomplicated P. falciparum malaria.[3][4][5] Preclinical studies have also shown that KAF156, both alone and in combination with lumefantrine, is active against artemisinin-resistant parasites.[6][7] |
| Cabamiquine (M5717) | Non-antagonistic | An in vitro and in vivo study of KAF156 combined with cabamiquine against the liver stages of P. berghei showed that the drugs did not interfere with each other's mode of action, indicating a lack of antagonism.[8] |
Proposed Mechanism of Action of this compound/KAF156
The mechanism of action of the imidazolopiperazine class, including this compound and KAF156, is not fully elucidated but is known to be novel. Resistance to these compounds has been linked to mutations in the Plasmodium falciparum cyclic amine resistance locus (Pfcarl) gene. The protein product of Pfcarl is located in the parasite's cis-Golgi apparatus and is believed to be involved in protein sorting and membrane trafficking.[9] More recent evidence also points to the inhibition of SEY1, a dynamin-like GTPase essential for the homotypic fusion of endoplasmic reticulum (ER) membranes. Inhibition of SEY1 leads to disruptions in the ER and Golgi morphology. This unique mechanism, targeting protein trafficking and organelle integrity, is a key reason for its potential to synergize with drugs that have different targets, such as those affecting DNA replication or hemoglobin degradation.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols for Assessing Synergy
To quantitatively assess the synergistic, additive, or antagonistic effects of this compound with other antimalarials, the following experimental protocols are recommended.
In Vitro Synergy Assessment: Checkerboard Assay
The checkerboard assay is a widely used method to evaluate the interaction between two antimicrobial agents.
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for a combination of this compound and another antimalarial.
Materials:
-
P. falciparum culture (drug-sensitive and drug-resistant strains)
-
Complete culture medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)
-
96-well microtiter plates
-
This compound and partner antimalarial stock solutions
-
SYBR Green I nucleic acid stain or [³H]-hypoxanthine
-
Plate reader (fluorescence or scintillation counter)
Methodology:
-
Drug Dilution: Prepare serial dilutions of this compound horizontally and the partner drug vertically in a 96-well plate. The final plate should contain wells with each drug alone in a range of concentrations, as well as combinations of both drugs at varying concentrations.
-
Parasite Inoculation: Add synchronized ring-stage P. falciparum parasites to each well at a final parasitemia of 0.5% and a hematocrit of 1%.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂ at 37°C).
-
Growth Inhibition Measurement:
-
SYBR Green I Assay: Lyse the red blood cells and stain the parasite DNA with SYBR Green I. Measure fluorescence using a plate reader.
-
[³H]-Hypoxanthine Incorporation Assay: Add [³H]-hypoxanthine to the cultures for the final 24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the 50% inhibitory concentration (IC50) for each drug alone and in combination.
-
The Fractional Inhibitory Concentration (FIC) for each drug is calculated as:
-
FIC of Drug A = (IC50 of Drug A in combination) / (IC50 of Drug A alone)
-
FIC of Drug B = (IC50 of Drug B in combination) / (IC50 of Drug B alone)
-
-
The FICI is the sum of the individual FICs: FICI = FIC of Drug A + FIC of Drug B.
-
Interpretation of FICI values:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI < 4.0: Indifference
-
FICI ≥ 4.0: Antagonism
-
-
Visualization of Synergy: Isobologram Analysis
An isobologram provides a graphical representation of drug interactions.
Methodology:
-
Plot the IC50 values of the drug combinations with the concentration of this compound on the x-axis and the concentration of the partner drug on the y-axis.
-
Draw a line connecting the IC50 value of this compound alone (on the x-axis) and the IC50 value of the partner drug alone (on the y-axis). This is the line of additivity.
-
Interpretation:
-
Data points falling below the line of additivity indicate synergy.
-
Data points falling on the line indicate an additive effect.
-
Data points falling above the line indicate antagonism.
-
Caption: Workflow for in vitro assessment of drug synergy.
Conclusion
While direct experimental data on the synergistic effects of this compound is still emerging, its novel mechanism of action and the promising clinical development of its predecessor, KAF156, in combination therapies strongly support its potential as a valuable component of future antimalarial regimens. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess the synergistic potential of this compound with a range of existing and novel antimalarial compounds. Such studies are crucial for the development of next-generation combination therapies that can overcome the challenge of drug resistance and contribute to the global goal of malaria elimination.
References
- 1. KAF156 plus lumefantrine | Medicines for Malaria Venture [mmv.org]
- 2. In vitro evaluation of ganaplacide/lumefantrine combination against Plasmodium falciparum in a context of artemisinin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. Drug Interaction Studies of Cabamiquine:Ganaplacide Combination against Hepatic Plasmodium berghei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KAF156 Is an Antimalarial Clinical Candidate with Potential for Use in Prophylaxis, Treatment, and Prevention of Disease Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasmodium SEY1 is a novel druggable target that contributes to imidazolopiperazine mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Handling and Disposal Procedures for the Investigational Compound mCMQ069
Disclaimer: mCMQ069 is a novel, investigational antimalarial compound.[1][2][3][4] As of this writing, a specific Safety Data Sheet (SDS) with official handling and disposal procedures is not publicly available. The following guidelines are based on general laboratory safety principles for handling new chemical entities with unknown long-term toxicity. Researchers must consult and adhere to their institution's Environmental Health and Safety (EHS) protocols and waste management guidelines.
Immediate Safety and Handling Precautions
Given that this compound is a new chemical entity, it should be handled with caution in a controlled laboratory environment. Assume the compound is hazardous in the absence of complete toxicological data.
-
Engineering Controls: All work involving solid this compound or its concentrated solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.
-
Body Protection: Wear a fully buttoned lab coat.
-
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.
General Disposal Procedures
Proper waste segregation is critical. All waste contaminated with this compound must be treated as hazardous chemical waste unless rendered non-hazardous through a validated institutional protocol.
Step 1: Waste Segregation Immediately segregate waste into designated, clearly labeled containers at the point of generation.
-
Solid Chemical Waste: Place unused or expired solid this compound, and any materials used for cleaning up spills (e.g., contaminated paper towels, absorbent pads), into a dedicated, sealed, and labeled hazardous waste container.
-
Contaminated Sharps: Dispose of needles, syringes, and glass Pasteur pipettes used to handle this compound in a designated, puncture-resistant sharps container for chemical contamination.
-
Contaminated Labware: Disposable plasticware (e.g., pipette tips, tubes) should be placed in a dedicated hazardous waste bag or container. Reusable glassware must be decontaminated before washing, typically by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.
-
Aqueous Solutions: Do not pour aqueous solutions containing this compound down the drain. Collect them in a labeled, sealed container for hazardous liquid waste. Given its properties as a lipophilic base, neutralization may be required by your EHS office before disposal.[1]
-
Animal Waste (from in vivo studies): Carcasses and bedding from animals dosed with this compound must be disposed of according to institutional guidelines for hazardous or biohazardous animal waste, which typically involves incineration.[5]
Step 2: Waste Collection and Storage Store all hazardous waste containers in a designated, secure satellite accumulation area within the laboratory. Ensure all containers are properly labeled with the chemical name ("this compound"), hazard class, and accumulation start date.
Step 3: Final Disposal Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[5] Do not attempt to dispose of this waste through standard laboratory trash or drains.
Physicochemical Data
The following properties have been reported for this compound.
| Parameter | Value |
| Chemical Class | Lipophilic Base |
| pKa | 8.1 |
| log D (at pH 7.4) | 2.66 |
| Solubility | High; phosphate (B84403) salt form increases water solubility |
| Source: bioRxiv[1] |
Experimental Protocol Example: In Vitro Hepatocyte Metabolism Assay
The following is a generalized protocol based on metabolism studies mentioned for this compound.[3]
-
Preparation: Cryopreserved hepatocytes (e.g., human, rat, mouse) are thawed and suspended in a suitable incubation medium.
-
Cell Plating: Plate the hepatocyte suspension in collagen-coated multi-well plates and allow the cells to attach.
-
Compound Addition: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution with incubation medium to the final desired concentration (e.g., 10 µM). Remove the medium from the cells and add the medium containing this compound.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a specified time course.
-
Sample Collection: At designated time points, collect samples of the medium and/or cell lysate.
-
Analysis: Quench the metabolic reaction (e.g., with acetonitrile). Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound and any potential metabolites.
-
Waste Handling: All cell culture media, plates, and pipette tips contaminated with this compound must be collected and disposed of as hazardous chemical waste.
Visualized Workflow: this compound Waste Disposal
References
- 1. biorxiv.org [biorxiv.org]
- 2. Identification of this compound, a novel antimalarial with potential for a single-dose cure and/or 28-day chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Biological Waste - Environmental Health and Safety - Purdue University [purdue.edu]
Essential Safety and Logistical Information for Handling mCMQ069
Disclaimer: Specific safety data, including a Material Safety Data Sheet (MSDS), for the novel antimalarial compound mCMQ069 is not publicly available. The following guidelines are based on best practices for handling potent, novel chemical entities in a laboratory setting and should be supplemented by a thorough risk assessment conducted by qualified personnel at your institution.[1][2][3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.[3]
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
As a new chemical entity with high pharmacological activity, this compound should be handled with caution.[4][5] The appropriate level of PPE is critical to minimize exposure and should be selected based on a risk assessment of the specific procedures being performed.[1][6]
Table 1: Recommended Personal Protective Equipment for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or a supplied-air respirator.- Disposable, solid-front lab coat with tight-fitting cuffs.- Double gloves (e.g., nitrile or neoprene).- Disposable sleeves.- Safety glasses or goggles (if not using a full-face respirator). | High risk of aerosolization and inhalation of a potent powder.[1] Full respiratory protection is crucial. Double-gloving provides an additional barrier against contamination.[1] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure.- Lab coat.- Safety glasses with side shields or chemical splash goggles.- Chemical-resistant gloves (e.g., nitrile). | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills still exists.[1] |
| General Laboratory Handling | - Lab coat.- Safety glasses.- Nitrile gloves. | Standard laboratory practice to protect against incidental contact. |
Operational Plan
A systematic approach is essential for safely handling potent novel compounds like this compound.
-
Risk Assessment: Before any work begins, conduct a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.[6][7] This should consider the quantity of the compound, its physical form, and the procedures involved.[1]
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any potential contamination.[8]
-
Decontamination: All surfaces and equipment that come into contact with this compound should be decontaminated after use. The choice of decontaminating solution will depend on the chemical properties of the compound.
-
Emergency Procedures: Ensure that an emergency plan is in place to address accidental exposures or spills. This should include access to an eyewash station, a safety shower, and a spill kit.[3]
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[2]
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, pipette tips, and excess compound, should be collected in a dedicated, clearly labeled hazardous waste container.[1][2] Do not mix this waste with other waste streams.[2]
-
Labeling: The hazardous waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".[2][9]
-
Storage: Store the sealed hazardous waste container in a designated and secure satellite accumulation area until it is collected by your institution's EHS department.[2]
-
Professional Disposal: The final disposal of the hazardous waste must be handled by a licensed hazardous waste contractor arranged by your EHS department.[1][2]
Experimental Protocols
Detailed experimental protocols for this compound are not available in the public domain. Researchers should develop specific protocols based on the nature of their experiments and the general safety guidelines outlined above.
Visual Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. tks | publisher, event organiser, media agency | Potent compound safety in the laboratory - tks | publisher, event organiser, media agency [teknoscienze.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. twu.edu [twu.edu]
- 9. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
